Brodimoprim
描述
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits dihydrofolate reductase
属性
IUPAC Name |
5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRRLMMHNLSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205070 | |
| Record name | Brodimoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56518-41-3 | |
| Record name | Brodimoprim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56518-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brodimoprim [INN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brodimoprim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Brodimoprim | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brodimoprim | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BRODIMOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1YC7T6LLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brodimoprim: A Technical Guide to its Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class of drugs, structurally related to trimethoprim. Developed by Hoffmann-La Roche, it functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway. This inhibition disrupts the synthesis of nucleic acids and key amino acids, leading to a bacteriostatic effect. This compound exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria and was primarily investigated for the treatment of respiratory and urinary tract infections. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to this compound.
Discovery and History
This compound (Ro 10-5970) was developed by the pharmaceutical company Hoffmann-La Roche as a structural analog of trimethoprim.[1] The key structural modification in this compound is the substitution of the 4-methoxy group on the benzyl ring of trimethoprim with a bromine atom.[2] This chemical alteration was intended to improve upon the pharmacokinetic profile and antibacterial potency of its predecessor.
The development of this compound was part of a broader effort to optimize diaminopyrimidine-based inhibitors of dihydrofolate reductase, a validated antibacterial target. Research into this class of compounds was driven by the need for new antibiotics to combat emerging bacterial resistance. This compound was launched in 1993 as a therapeutic agent for bacterial infections.[3] However, it was later withdrawn from the market.
Chemical Structure and Synthesis
This compound, chemically named 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a derivative of trimethoprim.[2]
Synthesis: A common synthetic route to this compound involves several key steps starting from Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.[2] The process includes the formation of a hydroxamide, followed by conversion to a methyl 4-amino-3,5-dimethoxybenzoate.[2] A Sandmeyer reaction is then employed to introduce the bromine atom, yielding Methyl 4-bromo-3,5-dimethoxybenzoate.[2] Subsequent saponification, halogenation, and a Rosenmund reduction produce 4-Bromo-3,5-dimethoxybenzaldehyde.[2] This aldehyde undergoes a Knoevenagel condensation with 3-Methoxypropionitrile, and the final cyclization with guanidine affords this compound.[2]
Mechanism of Action
This compound exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[5] Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are vital for DNA, RNA, and protein synthesis.[5]
By binding to the active site of bacterial DHFR, this compound competitively inhibits the binding of the natural substrate, dihydrofolate.[5] This blockade of tetrahydrofolate production ultimately halts bacterial growth and replication.[5] A significant advantage of this compound, similar to trimethoprim, is its high selectivity for the bacterial enzyme over its mammalian counterpart, which minimizes host toxicity.[5]
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Workflow for MIC determination.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in CAMHB. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range.
-
Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial inoculum.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Adapted)
This is a generalized spectrophotometric assay to determine the inhibitory activity of this compound against bacterial DHFR.
Materials:
-
Purified bacterial DHFR
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, dihydrofolate.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocities for each this compound concentration. The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound emerged from the optimization of the diaminopyrimidine class of antibiotics as a potent and selective inhibitor of bacterial dihydrofolate reductase. Its broad antibacterial spectrum, coupled with a favorable pharmacokinetic profile, positioned it as a promising therapeutic agent for common bacterial infections. The data presented in this guide highlight the key scientific attributes of this compound, providing a valuable resource for researchers and professionals in the field of drug development. Although no longer on the market, the study of this compound contributes to the understanding of DHFR inhibition and the development of future antibacterial agents.
References
- 1. WO1993006822A1 - Trimethoprim oral liquid - Google Patents [patents.google.com]
- 2. Federal Register :: List of Drug Products That Have Been Withdrawn or Removed From the Market for Reasons of Safety or Effectiveness [federalregister.gov]
- 3. This compound, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in upper respiratory tract infections: two meta-analyses of randomised, controlled clinical trials in acute sinusitis and otitis media - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Brodimoprim
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brodimoprim is a synthetic broad-spectrum antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a structural analogue of trimethoprim with a bromine substitution on the benzyl ring, which enhances its lipophilicity and antibacterial activity. This compound is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and some amino acids, ultimately leading to bacteriostasis. This guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a well-characterized diaminopyrimidine derivative.[1] Its chemical structure is distinguished by a 2,4-diaminopyrimidine ring linked via a methylene bridge to a 4-bromo-3,5-dimethoxybenzyl moiety.
Caption: Chemical structure of this compound.
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | [1] |
| CAS Number | 56518-41-3 | [1] |
| Molecular Formula | C₁₃H₁₅BrN₄O₂ | [1] |
| Molecular Weight | 339.19 g/mol | |
| Melting Point | 225-228 °C | [1] |
| pKa | 7.15 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 4-Bromo-3,5-dimethoxybenzaldehyde, followed by a Knoevenagel condensation and subsequent cyclization with guanidine.
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde
A detailed synthesis of the aldehyde intermediate involves several stages starting from Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.[1]
-
Formation of Hydroxamide: Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate is treated with hydroxylamine in polyphosphoric acid (PPA) to yield the corresponding hydroxamide.
-
Rearrangement to Amine: Further treatment with PPA facilitates a rearrangement to form methyl 4-amino-3,5-dimethoxybenzoate.
-
Sandmeyer Reaction: The amino group is converted to a bromine atom via a Sandmeyer reaction, yielding methyl 4-bromo-3,5-dimethoxybenzoate.
-
Saponification: The ester is hydrolyzed to 4-Bromo-3,5-dimethoxybenzoic acid.
-
Acid Chloride Formation: The carboxylic acid is converted to the more reactive 4-Bromo-3,5-dimethoxybenzoyl chloride using thionyl chloride.
-
Rosenmund Reduction: The benzoyl chloride is selectively reduced to 4-Bromo-3,5-dimethoxybenzaldehyde. An alternative, single-step reduction from the ester using diisobutylaluminium hydride (DIBAL) can also be employed.
Step 2: Knoevenagel Condensation
The synthesized 4-Bromo-3,5-dimethoxybenzaldehyde undergoes a Knoevenagel condensation with 3-Methoxypropionitrile.[1] This reaction typically involves a basic catalyst and results in the formation of 3-methoxy-2-(4-bromo-3,5-dimethoxybenzyl)acrylonitrile.
Step 3: Cyclization with Guanidine
The final step is the condensation of the acrylonitrile derivative with guanidine.[1] This cyclization reaction forms the 2,4-diaminopyrimidine ring, yielding the final product, this compound.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate synthesis pathway.[2][3] This pathway is essential for the production of tetrahydrofolate (THF), a cofactor required for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.
Caption: Mechanism of action of this compound.
The inhibition of DHFR by this compound is competitive with the natural substrate, dihydrofolate (DHF). This compound exhibits a significantly higher affinity for bacterial DHFR than for the mammalian counterpart, which accounts for its selective toxicity against bacteria.
Quantitative Data
In Vitro Activity
This compound demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy is often two- to threefold greater than that of trimethoprim against various bacterial dihydrofolate reductases.[4][5]
Table 2: IC₅₀ Values of this compound against Dihydrofolate Reductase (DHFR)
| Enzyme Source | IC₅₀ (nM) | Fold-increase in activity vs. Trimethoprim | Reference |
| Escherichia coli | ~1.5 | ~2-3x | [4][5] |
| Staphylococcus aureus | ~2.0 | ~2-3x | [4][5] |
| Nocardia asteroides | Lower than Trimethoprim | Higher affinity | [4][5] |
| Rat Liver (for comparison) | >30,000 | - | [4] |
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC Range (μg/mL) | Reference |
| Streptococcus pyogenes | 0.08 - 0.63 | [6] |
| Salmonella sp. | 0.08 - 0.63 | [6] |
| Methicillin-susceptible S. aureus (MSSA) | 0.08 - 0.63 | [6] |
| Enterococcus faecalis | 0.08 - 0.63 | [6] |
| Escherichia coli | 1.02 - 2.67 | [6] |
| Methicillin-resistant S. aureus (MRSA) | 1.02 - 2.67 | [6] |
| Haemophilus influenzae | Low MICs reported | [7] |
| Legionella pneumophila | Low MICs reported | [7] |
| Streptococcus pneumoniae (penicillin-susceptible) | Low MICs reported | [7] |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long elimination half-life, which allows for once-daily dosing.[8][9]
Table 4: Pharmacokinetic Parameters of this compound in Humans (400 mg oral dose)
| Parameter | Value | Reference |
| Cmax (serum) | 2.9 ± 0.6 mg/L | [10] |
| Tmax (serum) | 5.6 h | [10] |
| Elimination Half-life (t₁/₂β) (serum) | 32.3 ± 4.1 h | [10] |
| Oral Bioavailability | 80-90% | [9] |
| Penetration into skin blister fluid (AUC ratio) | 61% | [10] |
| Mean recovery in urine (24h) | 3.4% | [11] |
Conclusion
This compound is a potent diaminopyrimidine antibacterial with a well-defined chemical structure and a clear mechanism of action. Its synthesis is achievable through established organic chemistry routes. The quantitative data on its in vitro activity and pharmacokinetic profile underscore its efficacy against a wide range of bacterial pathogens and its suitability for clinical use. This technical guide provides a foundational resource for researchers and professionals in the field of drug development and infectious diseases. Further research could focus on the development of novel analogues with enhanced activity against resistant strains and improved pharmacokinetic profiles.
References
- 1. CN114573515A - Preparation method of trimethoprim - Google Patents [patents.google.com]
- 2. This compound, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 4. karger.com [karger.com]
- 5. karger.com [karger.com]
- 6. In vitro this compound activity on nosocomial bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro this compound activity on bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Pharmacokinetic profile of this compound: oral bioavailability and penetration into interstitial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and blister fluid penetration of this compound in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound in serum and skin blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Brodimoprim's Mechanism of Action on Dihydrofolate Reductase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brodimoprim, a synthetic diaminopyrimidine antimicrobial agent, exerts its therapeutic effect by potently and selectively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids, and ultimately for bacterial survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound on DHFR, including its binding kinetics, the molecular basis of its selectivity, and the mechanisms by which bacteria can develop resistance. Detailed experimental protocols for studying this compound-DHFR interactions and quantitative data on its inhibitory activity are also presented to support further research and drug development efforts in this area.
Introduction
The rising threat of antimicrobial resistance necessitates the development of novel therapeutic agents and a deeper understanding of the mechanisms of existing drugs. This compound is a structural analog of trimethoprim with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary molecular target is dihydrofolate reductase (DHFR), a ubiquitous enzyme crucial for cellular metabolism.[3] By competitively inhibiting bacterial DHFR, this compound disrupts the folate pathway, leading to bacteriostasis and cell death.[3] This guide delves into the intricate details of this interaction, providing valuable insights for researchers in antimicrobial drug discovery and development.
The Folate Biosynthesis Pathway and the Role of DHFR
Bacteria synthesize folate de novo through a series of enzymatic reactions. A key step in this pathway is the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR), utilizing NADPH as a cofactor.[4] THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4] Consequently, the inhibition of DHFR leads to a depletion of the THF pool, thereby halting cellular replication and growth.[3]
Mechanism of Action of this compound on DHFR
This compound acts as a competitive inhibitor of DHFR.[3] It binds to the active site of the enzyme, the same site that recognizes the natural substrate, DHF. This binding is reversible but of high affinity, effectively preventing DHF from being reduced to THF.[5] The selectivity of this compound for bacterial DHFR over the human counterpart is a key feature of its therapeutic efficacy, minimizing host toxicity.[3]
Binding Kinetics and Inhibitory Potency
The inhibitory activity of this compound is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). This compound generally exhibits potent inhibition against a wide range of bacterial DHFRs, often showing greater or comparable activity to trimethoprim.
| Bacterial Species | Enzyme | This compound IC50 (nM) | Trimethoprim IC50 (nM) | This compound Ki (nM) | Trimethoprim Ki (nM) | Reference |
| Escherichia coli | Chromosomal DHFR | 1.2 | 2.5 | 0.034 | 0.065 | [5] |
| Staphylococcus aureus | Chromosomal DHFR | 1.8 | 3.0 | - | - | [5] |
| Streptococcus pneumoniae | Chromosomal DHFR | 3.9 | 10 | - | - | [5] |
| Haemophilus influenzae | Chromosomal DHFR | 0.8 | 1.5 | - | - | [5] |
| Neisseria gonorrhoeae | Chromosomal DHFR | 150 | 250 | - | - | [5] |
| Lactobacillus casei | Chromosomal DHFR | - | - | 40,000 | 130,000 | [5] |
| Plasmid-encoded (TMP-R) | Type I (R483) | 200,000 | 400,000 | - | - | [5] |
| Plasmid-encoded (TMP-R) | Type II (R67) | >1,000,000 | >1,000,000 | - | - | [5] |
Table 1: Comparative Inhibitory Activity of this compound and Trimethoprim against various Dihydrofolate Reductases.
Experimental Protocols
DHFR Inhibition Assay
A common method to determine the inhibitory potency of compounds like this compound is a spectrophotometric enzyme inhibition assay.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5][6] The presence of an inhibitor will slow down this reaction.
Materials:
-
Purified bacterial DHFR
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 150 mM KCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the this compound dilutions to the respective wells.
-
Add the purified DHFR enzyme to all wells except the blank.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a pre-determined time (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for DHF is known.[7]
X-ray Crystallography of this compound-DHFR Complex
Principle: X-ray crystallography provides a high-resolution three-dimensional structure of the this compound-DHFR complex, revealing the precise molecular interactions at the active site.
Procedure Outline:
-
Protein Expression and Purification: Overexpress and purify the target bacterial DHFR.[7]
-
Crystallization: Co-crystallize the purified DHFR with this compound and NADPH. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex. Refine the model to obtain a final, high-quality structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy can provide information about the binding of this compound to DHFR in solution, including identifying the amino acid residues involved in the interaction and characterizing the dynamics of the complex.
Procedure Outline:
-
Sample Preparation: Prepare samples of ¹⁵N-labeled DHFR in the absence and presence of this compound and NADPH.
-
NMR Data Acquisition: Acquire a series of NMR spectra, such as ¹H-¹⁵N HSQC, to monitor changes in the chemical shifts of the protein's backbone amides upon ligand binding.
-
Data Analysis: Analyze the chemical shift perturbations to map the binding site of this compound on the surface of DHFR. Further experiments can be conducted to determine the structure and dynamics of the complex.
Mechanisms of Resistance to this compound
Bacterial resistance to this compound, similar to trimethoprim, can arise through several mechanisms.[8][9]
-
Target Modification: Mutations in the chromosomal folA gene, which encodes for DHFR, can lead to amino acid substitutions in the active site. These changes can reduce the binding affinity of this compound, thereby conferring resistance.[9]
-
Acquisition of Resistant DHFR: Bacteria can acquire plasmids carrying genes that encode for trimethoprim-resistant DHFR enzymes (e.g., dfr genes). These plasmid-encoded enzymes are much less susceptible to inhibition by this compound.[8]
-
Overproduction of DHFR: Increased expression of the endogenous DHFR can overcome the inhibitory effect of this compound.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport this compound out of the cell, reducing its intracellular concentration.[9]
Conclusion
This compound is a potent and selective inhibitor of bacterial dihydrofolate reductase, a validated target for antimicrobial therapy. Its mechanism of action, centered on the competitive inhibition of DHF reduction, effectively disrupts essential metabolic pathways in bacteria. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data and experimental methodologies. A thorough understanding of the molecular interactions between this compound and DHFR, as well as the evolving landscape of resistance mechanisms, is crucial for the continued development of effective antimicrobial strategies and the design of next-generation DHFR inhibitors.
References
- 1. Preliminary joint X-ray and neutron protein crystallographic studies of ecDHFR complexed with folate and NADP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethoprim and this compound resistance of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]
Brodimoprim: A Technical Guide to Its Physicochemical Properties for Researchers
For Immediate Release
This whitepaper provides an in-depth technical overview of the core physicochemical properties of Brodimoprim, a potent antibacterial agent. Designed for researchers, scientists, and professionals in drug development, this document collates essential quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.
Core Physicochemical Data
This compound is a synthetic antibacterial agent and a structural analogue of trimethoprim.[1] It is classified as a dihydrofolate reductase inhibitor.[2] The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| IUPAC Name | 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | [1][3] |
| Chemical Formula | C₁₃H₁₅BrN₄O₂ | [3] |
| Molecular Weight | 339.19 g/mol | [3] |
| Melting Point | 225-228 °C | [1] |
| Boiling Point | 563.8 ± 60.0 °C at 760 mmHg (Predicted) | [4] |
| pKa | 7.15 | [5] |
| LogP (octanol-water) | 1.43 | [4] |
| Solubility | DMSO: ~33.33 mg/mL (~98.26 mM) | [6] |
| In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [4] | |
| In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [4] | |
| Appearance | White to yellow solid powder | [6] |
Mechanism of Action
This compound's antibacterial effect stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[4][7] This enzyme is crucial for the bacterial folate synthesis pathway, which produces tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA, RNA, and protein synthesis.[7] By competitively inhibiting DHFR, this compound halts the production of these essential building blocks, thereby arresting bacterial growth and replication.[7]
Mechanism of Action of this compound.
Experimental Protocols
Determination of n-Octanol/Water Partition Coefficient (LogP)
The partition coefficient of this compound has been determined using a shake-flask method with subsequent analysis by high-pressure liquid chromatography (HPLC). The following protocol is based on the methodology described by Fresta et al.
Methodology:
-
Preparation of Phases: Prepare a 0.1 M phosphate buffer solution and adjust the pH to a desired value (e.g., ranging from 3 to 10). Saturate n-octanol with the phosphate buffer and, conversely, saturate the phosphate buffer with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a precisely weighed amount of this compound in the n-octanol phase. Mix this solution with an equal volume of the corresponding pre-saturated aqueous buffer in a sealed container.
-
Equilibration: Agitate the biphasic mixture at a constant temperature (e.g., 37°C) for a sufficient time to allow for complete partitioning and equilibration.
-
Phase Separation: Centrifuge the mixture to ensure a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of this compound in each phase using a validated HPLC method. The HPLC system can be equipped with a C18 reverse-phase column and a UV detector set to the appropriate wavelength for this compound (e.g., 283 nm).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.
Shake-Flask Method for LogP Determination.
General Protocol for Melting Point Determination
Disclaimer: The following is a general protocol and has not been specifically cited for this compound.
The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline this compound powder is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range over which the substance melts is recorded as the melting point.
General Protocol for pKa Determination
Disclaimer: The following is a general protocol and has not been specifically cited for this compound.
Potentiometric titration is a standard method for pKa determination.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically water or a co-solvent system if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Stability Studies and Forced Degradation
To ensure the stability and to identify potential degradation products of this compound, forced degradation studies are essential. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. While specific forced degradation data for this compound is not widely published, it is known to require protection from light.[4] A typical forced degradation study would include the following conditions as per ICH guidelines:
-
Acid and Base Hydrolysis: The drug substance is exposed to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.
-
Oxidation: The drug is treated with an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures.
-
Photostability: The drug substance is exposed to light sources as specified by ICH Q1B guidelines.
Samples from each condition are then analyzed using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. This compound, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Brodimoprim Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brodimoprim, a synthetic 2,4-diaminopyrimidine derivative, is a potent inhibitor of bacterial dihydrofolate reductase (DHFR). As a structural analogue of trimethoprim, it offers a distinct profile with a longer half-life. The development of novel this compound analogues and derivatives is a key strategy in overcoming antibiotic resistance and enhancing antibacterial efficacy. This guide provides a comprehensive overview of the synthesis, experimental protocols, and structure-activity relationships of this compound analogues, intended to serve as a technical resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound distinguishes itself from trimethoprim by the substitution of a bromine atom for the 4-methoxy group on the benzyl ring.[1] This modification contributes to its extended elimination half-life.[2] Like other diaminopyrimidines, this compound's mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway.[3] This pathway is critical for the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3] By blocking this enzyme, this compound and its analogues effectively halt bacterial growth and replication.[3] The selectivity of these compounds for bacterial DHFR over the human counterpart ensures their therapeutic efficacy with minimal host toxicity.[3]
Core Synthetic Strategies
The synthesis of this compound and its analogues generally revolves around the construction of the 2,4-diaminopyrimidine core and its linkage to a substituted benzyl moiety. The key starting material for the benzyl portion is a derivative of 4-bromo-3,5-dimethoxybenzaldehyde.
General Synthesis of the this compound Scaffold
A common synthetic route to the this compound core involves a multi-step process starting from a substituted benzene ring, leading to the key 4-bromo-3,5-dimethoxybenzaldehyde intermediate. This aldehyde is then condensed with a suitable three-carbon unit and cyclized with guanidine to form the 2,4-diaminopyrimidine ring.
A representative synthetic workflow is illustrated below:
Caption: General synthetic workflow for this compound.
Synthesis of Analogues
The synthesis of this compound analogues can be achieved by modifying either the benzyl ring or the pyrimidine moiety.
-
Modifications on the Benzyl Ring: Analogues with different substituents on the aromatic ring can be prepared by starting with appropriately substituted benzoic acids. For example, replacing the 4-bromo group with other halogens or functional groups can be achieved by modifying the Sandmeyer reaction or employing alternative synthetic routes.
-
Modifications on the Pyrimidine Ring: The 2,4-diaminopyrimidine ring offers several positions for modification. For instance, substitution at the 5-position or on the amino groups can lead to novel derivatives with altered biological activities. Solid-phase synthesis has been effectively used for creating libraries of trimethoprim analogues with amide bonds, a technique readily adaptable for this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis and evaluation of this compound analogues, adapted from methodologies reported for trimethoprim and other DHFR inhibitors.
Synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde
This protocol describes the synthesis of the key aldehyde intermediate.
-
Saponification of Methyl 4-bromo-3,5-dimethoxybenzoate: The starting ester (1 eq.) is dissolved in a mixture of methanol and water. Sodium hydroxide (1.2 eq.) is added, and the mixture is refluxed for 2-4 hours until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried to yield 4-bromo-3,5-dimethoxybenzoic acid.
-
Formation of the Acyl Chloride: The dried carboxylic acid (1 eq.) is suspended in thionyl chloride (2-3 eq.) and a catalytic amount of DMF is added. The mixture is refluxed for 1-2 hours. Excess thionyl chloride is removed by distillation under reduced pressure to give the crude 4-bromo-3,5-dimethoxybenzoyl chloride.
-
Rosenmund Reduction: The crude acyl chloride is dissolved in dry toluene. A catalyst of palladium on barium sulfate (5% Pd, 0.1 eq.) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to yield the desired aldehyde.
Synthesis of a this compound Analogue via Condensation
This protocol outlines the final steps to form the diaminopyrimidine ring.
-
Knoevenagel Condensation: 4-Bromo-3,5-dimethoxybenzaldehyde (1 eq.) and 3-methoxypropionitrile (1.1 eq.) are dissolved in a suitable solvent like ethanol. A base, such as sodium ethoxide (1.1 eq.), is added, and the mixture is stirred at room temperature for 12-24 hours. The product is then isolated by precipitation and filtration.
-
Cyclization with Guanidine: The product from the Knoevenagel condensation (1 eq.) is reacted with guanidine hydrochloride (1.5 eq.) in the presence of a base like sodium ethoxide (2.5 eq.) in a solvent such as ethanol. The mixture is refluxed for 6-12 hours. After cooling, the product precipitates and is collected by filtration, washed, and recrystallized to yield the final this compound analogue.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay measures the inhibitory activity of the synthesized compounds on DHFR.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT.
-
DHFR Enzyme: Recombinant bacterial DHFR diluted in assay buffer.
-
Substrate: Dihydrofolate (DHF) solution.
-
Cofactor: NADPH solution.
-
Test Compounds: Dissolved in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, DHFR enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding DHF and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method.
-
Preparation:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) to a density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathway and Experimental Workflow
Folic Acid Biosynthesis Pathway
This compound and its analogues act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are crucial for DNA and RNA synthesis.
Caption: Folic acid biosynthesis pathway and points of inhibition.
Experimental Workflow for Drug Discovery
The discovery and development of new this compound analogues follow a structured workflow, from initial design and synthesis to biological evaluation.
Caption: Experimental workflow for this compound analogue discovery.
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of this compound analogues is highly dependent on their structural features. The following tables summarize representative quantitative data for this compound and related compounds.
Table 1: In Vitro Activity of this compound and Trimethoprim
| Compound | Organism | MIC90 (µg/mL) |
| This compound | Clostridium spp. | < 0.5 |
| Trimethoprim | Clostridium spp. | > 8 |
| This compound | Fusobacterium spp. | < 0.5 |
| Trimethoprim | Fusobacterium spp. | 2 |
| This compound | Enterobacteriaceae | 1-4 |
| Trimethoprim | Enterobacteriaceae | 0.5-2 |
Data compiled from comparative studies.[4]
Table 2: IC50 Values of Representative DHFR Inhibitors
| Compound Class | Example Compound | Target DHFR | IC50 (µM) |
| Diaminopyrimidine | Trimethoprim | E. coli | ~0.02 |
| Diaminopyrimidine | This compound | Bacterial | Potent (specific values vary) |
| Amide-containing TMP analogue | Analogue with amide bond | Human | 0.72 - 0.99 |
| Benzyloxy-substituted TMP analogue | Benzyloxy derivative 4b | S. aureus | 5.0 |
| Benzyloxy-substituted TMP analogue | Benzyloxy derivative 4b | E. coli | 4.0 |
Data is illustrative and compiled from various sources on DHFR inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
Benzyl Ring Substituents: The nature and position of substituents on the benzyl ring are critical for activity. The 4'-bromo group of this compound contributes to its pharmacokinetic properties. Introduction of benzyloxy and phenyl ethanone groups at the 4'-position of the dimethoxy benzyl ring in trimethoprim analogues has been shown to increase antibacterial activity.[5]
-
Pyrimidine Moiety: The 2,4-diaminopyrimidine core is essential for binding to the active site of DHFR. Substitutions at the 4-NH2 group are generally not well-tolerated and can lead to a significant decrease or loss of activity.[5]
-
Linker Modifications: The introduction of an amide bond in the linker region of trimethoprim analogues has been shown to enhance their affinity for human DHFR.
Conclusion
The synthesis of this compound analogues and derivatives represents a promising avenue for the development of novel antibacterial agents. By leveraging established synthetic methodologies and a deeper understanding of the structure-activity relationships governing DHFR inhibition, researchers can design and create new compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a foundational framework of synthetic strategies, experimental protocols, and key biological concepts to aid in the rational design and development of the next generation of diaminopyrimidine antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Comparative antibacterial spectrum of trimethoprim and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo results of this compound and analogues alone and in combination against E. coli and mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Antibacterial Spectrum of Brodimoprim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brodimoprim, a synthetic 2,4-diaminopyrimidine derivative and analogue of trimethoprim, is a potent inhibitor of bacterial dihydrofolate reductase (DHFR). This targeted mechanism disrupts the folic acid synthesis pathway, which is crucial for bacterial DNA, RNA, and protein synthesis, leading to a broad-spectrum antibacterial effect. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its determination, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] The inhibition is competitive, with this compound having a much higher affinity for bacterial DHFR than for the human equivalent, which accounts for its selective toxicity.[1] By blocking this key step in the folate pathway, this compound effectively halts bacterial growth and replication.[1]
Signaling Pathway Diagram
References
Brodimoprim's Mode of Action in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brodimoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. Structurally similar to trimethoprim, it exhibits a broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria. This document provides a detailed overview of the mode of action of this compound, focusing on its molecular target, antibacterial efficacy, and the methodologies used to study its effects.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase
The primary antibacterial effect of this compound is achieved through the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, which are vital for the production of DNA, RNA, and proteins.
By competitively binding to the active site of bacterial DHFR, this compound effectively blocks the synthesis of tetrahydrofolate.[1][2] This leads to a depletion of essential building blocks for cellular replication and growth, ultimately resulting in bacteriostatic or bactericidal effects. A key advantage of this compound is its high affinity for bacterial DHFR over the corresponding human enzyme, which contributes to its favorable safety profile.
Quantitative Analysis of this compound's Efficacy
The antibacterial potency of this compound is quantified through two key parameters: the 50% inhibitory concentration (IC50) against DHFR and the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Dihydrofolate Reductase (DHFR) Inhibition
Table 1: Comparative Efficacy of this compound and Trimethoprim against Bacterial DHFR (Qualitative)
| Characteristic | This compound | Trimethoprim |
| General Potency | Often 2-3 times more effective | Standard |
| Activity against Trimethoprim-resistant DHFR | Can be more effective | Less effective |
Note: This table is a qualitative summary based on available literature. Specific IC50 values are dependent on the bacterial species and the specific DHFR enzyme variant.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound has demonstrated low MIC values against a variety of clinically relevant bacteria.
Table 2: Geometric Mean MIC of this compound against Nosocomial Bacterial Isolates
| Bacterial Species | Number of Strains | Geometric Mean MIC (µg/mL) |
| Streptococcus pyogenes | 27 | 0.08 - 0.63 |
| Salmonella sp. | 30 | 0.08 - 0.63 |
| Staphylococcus aureus (methicillin-susceptible) | 36 | 0.08 - 0.63 |
| Enterococcus faecalis | 34 | 0.08 - 0.63 |
| Citrobacter sp. | 32 | 1.02 - 2.67 |
| Klebsiella sp. | 27 | 1.02 - 2.67 |
| Escherichia coli | 36 | 1.02 - 2.67 |
| Staphylococcus aureus (methicillin-resistant) | 33 | 1.02 - 2.67 |
| Enterobacter sp. | 32 | 1.02 - 2.67 |
| Proteus sp. | 31 | 1.02 - 2.67 |
| Staphylococcus (coagulase-negative, methicillin-susceptible) | 34 | 1.02 - 2.67 |
Data adapted from a study on recent clinical isolates.[2]
Further studies have indicated that this compound is 2-4 fold more active than trimethoprim against several strains of Neisseria, Nocardia, Vibrio cholerae, Bacteroides, and other anaerobes.[3] Low MICs have also been reported for Haemophilus influenzae, Legionella pneumophila, and Streptococcus pneumoniae.[1]
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to evaluate the mode of action of this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of DHFR. A common method is a spectrophotometric assay that monitors the oxidation of NADPH to NADP+, which is coupled to the reduction of dihydrofolate to tetrahydrofolate by DHFR.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
Prepare stock solutions of dihydrofolate (DHF), NADPH, and this compound in appropriate solvents.
-
Purify DHFR enzyme from the target bacterial species.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, combine the assay buffer, a known concentration of DHFR enzyme, and NADPH.
-
Add varying concentrations of this compound to different wells/cuvettes. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the DHFR activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHFR activity, by fitting the data to a suitable dose-response curve.
-
References
An In-Depth Technical Guide on the Theoretical Binding of Brodimoprim to Bacterial Dihydrofolate Reductase (DHFR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brodimoprim, a synthetic 2,4-diaminopyrimidine derivative, is an antibacterial agent that exhibits potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[1] This enzyme plays a crucial role in the folic acid metabolism of bacteria, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular replication.[2][3] By competitively inhibiting DHFR, this compound effectively disrupts these essential biosynthetic pathways, leading to bacteriostasis and bacterial cell death.[2][3] This technical guide provides a comprehensive overview of the theoretical binding of this compound to bacterial DHFR, including comparative quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
While extensive databases of specific inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound against a wide array of bacterial DHFR enzymes are not as readily available as for its analog, Trimethoprim, comparative studies have consistently demonstrated the superior or comparable efficacy of this compound.
Table 1: Comparative Efficacy of this compound and Trimethoprim against Bacterial DHFR
| Characteristic | This compound | Trimethoprim | Reference |
| General Potency | Often 2- to 3-fold more effective based on IC₅₀ and Kᵢ values. | Standard of comparison. | [4] |
| Inhibition of Resistant DHFR | Often inhibits plasmid-coded and altered chromosomal DHFR at lower concentrations. | Less effective against many resistant strains. | [4] |
| Spectrum of Activity | Similar antibacterial spectrum, with 2- to 4-fold greater activity against several strains of Neisseria, Nocardia, Vibrio cholerae, and Bacteroides. | Broad-spectrum, but less potent against some species. | [5][6] |
Experimental Protocols: Methodologies for Assessing DHFR Inhibition
The following protocols outline the key experiments used to determine the inhibitory potential of compounds like this compound against bacterial DHFR.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Materials:
-
Purified bacterial DHFR enzyme
-
NADPH solution
-
Dihydrofolic acid (DHF) solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of NADPH.
-
Add the purified DHFR enzyme to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.
-
To determine the IC₅₀ value, prepare a series of dilutions of the this compound stock solution and add them to separate reaction mixtures.
-
Initiate the reaction by adding a known concentration of DHF.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Determination of the Inhibition Constant (Kᵢ)
For a competitive inhibitor like this compound, the Kᵢ value can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate (DHF) is known:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate (DHF) used in the IC₅₀ determination.
-
Kₘ is the Michaelis-Menten constant for DHF.
Alternatively, Kᵢ can be determined graphically through Lineweaver-Burk or Dixon plots by measuring the reaction rates at various concentrations of both the substrate and the inhibitor.
Mandatory Visualizations
Signaling Pathway: The Role of DHFR in Bacterial Folate Metabolism
The following diagram illustrates the central role of DHFR in the bacterial folate synthesis pathway and the inhibitory action of this compound.
Experimental Workflow: Determining the Inhibitory Potency of this compound
This diagram outlines the logical flow of experiments to characterize the binding of this compound to bacterial DHFR.
Conclusion
This compound stands out as a highly effective inhibitor of bacterial dihydrofolate reductase, often demonstrating superior potency compared to the well-established drug Trimethoprim, particularly against resistant strains.[4] Its mechanism of action, centered on the competitive inhibition of a critical metabolic enzyme, makes it a valuable tool in combating bacterial infections. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel DHFR inhibitors. The ongoing development of such targeted antibacterial agents is crucial in the face of growing antibiotic resistance.
References
- 1. This compound, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. Comparative antibacterial spectrum of trimethoprim and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Brodimoprim In Vitro Antibacterial Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brodimoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. Similar to its analogue, trimethoprim, this compound exerts its antimicrobial effect by inhibiting bacterial dihydrofolate reductase (DHFR).[1][2][3] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and certain amino acids, ultimately leading to the cessation of bacterial growth and replication.[1][3] In vitro susceptibility testing is paramount for determining the antibacterial spectrum of this compound, establishing its efficacy against specific pathogens, and monitoring for the development of resistance.
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standard laboratory methods, including broth microdilution, agar dilution, and disk diffusion.
Mechanism of Action of this compound
This compound selectively targets and inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the folic acid pathway. By blocking the conversion of dihydrofolate to tetrahydrofolate, it disrupts the synthesis of purines, thymidine, and ultimately DNA, RNA, and proteins, leading to a bacteriostatic effect.[1]
Experimental Protocols
Standardized protocols for antimicrobial susceptibility testing are crucial for reproducible and comparable results. While specific CLSI or EUCAST guidelines for this compound are not currently established, the following protocols are based on general standardized methods for antimicrobial susceptibility testing and published research on this compound and trimethoprim.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). This compound may require protection from light during storage.
-
Further dilutions should be made in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the working this compound solution (at twice the desired highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as a positive control (no drug), and well 12 as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
-
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations in a suitable solvent (e.g., DMSO).
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize. For testing against certain organisms, MHA may need to be supplemented, for example, with thymidine phosphorylase (0.08 U/ml).[4]
-
Cool the molten agar to 45-50°C in a water bath.
-
Add 1 part of each this compound solution to 9 parts of molten agar to create the desired final concentrations. Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes to a uniform depth and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
-
Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described previously, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of this compound Disk:
-
Using sterile forceps, place a this compound-impregnated disk (a 2.5 µg disk has been used in research) onto the surface of the agar.[4]
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
-
Interpret the results based on established zone diameter breakpoints. While official CLSI or EUCAST breakpoints for this compound are not available, one study proposed the following interpretive criteria for a 2.5 µg disk:
-
Susceptible: >13 mm
-
Intermediate: 11-13 mm
-
Resistant: <11 mm[4]
-
-
It is crucial to note that these are not standardized breakpoints and should be used as a reference with caution.
-
Data Presentation
The following tables summarize the in vitro activity of this compound against various bacterial species as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | 36 | Not specified | GM: 0.63 | Not specified | [4] |
| Staphylococcus aureus (methicillin-resistant) | 33 | Not specified | GM: 1.02 | Not specified | [4] |
| Streptococcus pyogenes | 27 | Not specified | GM: 0.08 | Not specified | [4] |
| Enterococcus faecalis | 34 | Not specified | GM: 0.63 | Not specified | [4] |
| Escherichia coli | 36 | Not specified | GM: 1.02 | Not specified | [4] |
| Klebsiella spp. | 27 | Not specified | GM: 1.02 | Not specified | [4] |
| Enterobacter spp. | 32 | Not specified | GM: 1.02 | Not specified | [4] |
| Proteus spp. | 31 | Not specified | GM: 2.67 | Not specified | [4] |
| Salmonella spp. | 30 | Not specified | GM: 0.08 | Not specified | [4] |
| Clostridium spp. | Not specified | Not specified | Lower than trimethoprim | Lower than trimethoprim | [2] |
| Fusobacterium spp. | Not specified | Not specified | Lower than trimethoprim | Lower than trimethoprim | [2] |
GM: Geometric Mean
Table 2: Proposed Disk Diffusion Zone Diameter Interpretive Criteria for this compound (2.5 µg disk)
| Category | Zone Diameter (mm) | Reference |
| Susceptible | >13 | [4] |
| Intermediate | 11-13 | [4] |
| Resistant | <11 | [4] |
Note: These criteria are based on a single study and are not standardized by regulatory bodies like CLSI or EUCAST.
Quality Control
Regular quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing. Standard QC strains should be tested alongside clinical isolates. As there are no established QC ranges specifically for this compound, laboratories should establish their own internal ranges. The QC ranges for trimethoprim can be used as a preliminary guide during the validation of this compound testing procedures.
Table 3: Recommended Quality Control Strains for Antibacterial Susceptibility Testing
| QC Strain | Rationale |
| Escherichia coli ATCC® 25922™ | Gram-negative control |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive control |
| Pseudomonas aeruginosa ATCC® 27853™ | Non-fermenting Gram-negative control |
| Enterococcus faecalis ATCC® 29212™ | Enterococcus control |
| Haemophilus influenzae ATCC® 49247™ | Fastidious organism control |
Disclaimer: The protocols and interpretive data provided are for research and informational purposes only. They are based on available scientific literature and general antimicrobial susceptibility testing standards. Official standardized protocols and breakpoints for this compound have not been established by regulatory bodies such as CLSI or EUCAST. Laboratories should perform their own validation studies before implementing these protocols for clinical or drug development purposes.
References
Application Notes and Protocols for Minimum Bactericidal Concentration (MBC) Assays of Brodimoprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brodimoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a structural analogue of trimethoprim with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This compound functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1] The inhibition of DHFR blocks the production of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, ultimately leading to the cessation of DNA, RNA, and protein synthesis in susceptible bacteria.[1] This targeted mechanism of action provides a high degree of selectivity for the bacterial enzyme over its mammalian counterpart.
While the Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) assay is essential for determining the lowest concentration that results in microbial death. The MBC is defined as the lowest concentration of an antibacterial agent that causes a ≥99.9% reduction in the initial bacterial inoculum. This parameter is of particular importance for the development and clinical application of antibiotics, especially in the context of treating severe infections and in immunocompromised patients where a bactericidal effect is preferred.
These application notes provide a detailed protocol for determining the MBC of this compound against a range of bacterial species.
Mechanism of Action of this compound
This compound's primary target is the bacterial enzyme dihydrofolate reductase (DHFR). By competitively inhibiting DHFR, this compound disrupts the folic acid metabolic pathway, which is vital for bacterial survival.
References
Application Notes and Protocols for Brodimoprim in Animal Models of Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brodimoprim is a diaminopyrimidine derivative and a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial DNA and protein synthesis.[1][2][3] Its mechanism of action, similar to trimethoprim, involves blocking the conversion of dihydrofolate to tetrahydrofolate, leading to bacterial cell death.[1][2] this compound has demonstrated efficacy against a broad spectrum of Gram-positive and some Gram-negative bacteria, which are common causative agents of respiratory tract infections.[1][4] While extensive clinical data exists for its use in humans for upper and lower respiratory tract infections,[5][6] detailed protocols and quantitative data from animal models are less readily available in recent literature.
These application notes provide a framework for evaluating the efficacy of this compound in preclinical animal models of bacterial respiratory tract infections. The following sections detail proposed experimental protocols for inducing pneumonia in rodents, suggested treatment regimens, and key endpoints for assessing therapeutic efficacy.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound's antibacterial effect stems from its high affinity for bacterial dihydrofolate reductase. This targeted inhibition disrupts the folic acid pathway, which is crucial for the synthesis of purines and ultimately bacterial DNA. The selectivity for the bacterial enzyme over its mammalian counterpart is a key feature of its therapeutic profile.[1][2]
Caption: this compound's mechanism of action via DHFR inhibition.
Quantitative Data Summary
Due to the limited availability of recent preclinical studies on this compound, this section presents a summary of its in vitro activity against key respiratory pathogens and human pharmacokinetic parameters to inform potential animal model study design.
Table 1: In Vitro Activity of this compound Against Respiratory Pathogens
| Pathogen | MIC Range (µg/mL) | Notes |
| Streptococcus pneumoniae | Low MICs reported | Penicillin-susceptible strains |
| Haemophilus influenzae | Low MICs reported | Bactericidal activity observed |
| Staphylococcus aureus | Low MICs reported | Includes methicillin-susceptible and -resistant strains |
| Klebsiella pneumoniae | MICs from 1.02 to 2.67 | Higher MICs compared to other pathogens |
| Legionella pneumophila | Low MICs reported |
Table 2: Human Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value | Unit |
| Bioavailability | 80 - 90 | % |
| Cmax (400 mg dose) | 3.2 +/- 1.0 | mg/L |
| Elimination Half-life | 25.9 +/- 2.2 | hours |
| Volume of Distribution | ~1.5 | L/kg |
Experimental Protocols
The following are detailed, synthesized protocols for establishing murine models of bacterial pneumonia to evaluate the in vivo efficacy of this compound. These protocols are based on established methods for inducing respiratory infections with relevant pathogens.
Protocol 1: Murine Model of Klebsiella pneumoniae Pneumonia
This protocol describes the induction of acute lung inflammation in mice using Klebsiella pneumoniae.
Materials:
-
Klebsiella pneumoniae (e.g., ATCC 43816)
-
Tryptic Soy Broth (TSB) and Agar
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane or ketamine/xylazine solution)
-
8-10 week old C57BL/6 or BALB/c mice
-
This compound for oral administration
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Bacterial Culture Preparation:
-
Streak K. pneumoniae on a Tryptic Soy Agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into TSB and grow to mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^5 CFU/mL). The final inoculum concentration should be determined in pilot studies to establish a non-lethal infection model suitable for therapeutic evaluation.
-
-
Intratracheal Inoculation:
-
Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.
-
Place the anesthetized mouse in a supine position.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully inject 20-50 µL of the bacterial suspension directly into the trachea using a fine-gauge needle.
-
Close the incision with surgical glue or sutures.
-
Allow the mouse to recover on a warming pad.
-
-
This compound Treatment:
-
Initiate treatment with this compound at a determined time point post-infection (e.g., 2-4 hours).
-
Based on toxicology studies in rats where oral doses up to 50 mg/kg/day were well-tolerated, a starting dose of 25-50 mg/kg administered orally once or twice daily can be proposed.[11] Dose-ranging studies are recommended.
-
Administer this compound or vehicle control to respective groups for a specified duration (e.g., 3-5 days).
-
-
Efficacy Assessment (Endpoints):
-
Bacterial Load: At 24, 48, and 72 hours post-infection, euthanize a subset of mice from each group. Harvest the lungs and spleen, homogenize the tissues, and perform serial dilutions for CFU plating on TSA to determine bacterial burden.
-
Histopathology: Collect lung tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF) to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.
-
Survival Studies: Monitor a separate cohort of animals for survival over a 7-14 day period.
-
Caption: Experimental workflow for the K. pneumoniae pneumonia model.
Protocol 2: Murine Model of Haemophilus influenzae Pneumonia
This protocol details a method for inducing a lower respiratory tract infection in mice with non-typeable Haemophilus influenzae (NTHi).
Materials:
-
Non-typeable Haemophilus influenzae (NTHi) strain
-
Chocolate agar plates and Brain Heart Infusion (BHI) broth
-
All other materials as listed in Protocol 1.
Procedure:
-
Bacterial Culture Preparation:
-
Plate NTHi on a chocolate agar plate and incubate overnight at 37°C in a humidified 5% CO2 incubator.[12]
-
Culture the bacteria in BHI broth to the desired optical density.
-
Prepare the inoculum as described in Protocol 1, adjusting the concentration to approximately 1 x 10^6 CFU per mouse in a 50 µL volume.[12]
-
-
Intratracheal Instillation:
-
This compound Treatment:
-
Initiate treatment with this compound (e.g., 25-50 mg/kg, orally) or vehicle at a designated time post-infection.
-
Continue treatment for the planned duration of the study.
-
-
Efficacy Assessment (Endpoints):
-
Bacterial Clearance: Determine bacterial load in the lungs and BALF at various time points post-treatment.
-
Inflammatory Cell Infiltration: Collect BALF and perform total and differential cell counts to quantify neutrophils and other immune cells.[12][13]
-
Gene Expression Analysis: Isolate RNA from lung tissue to analyze the expression of inflammatory genes.[12]
-
Histological Examination: Assess lung inflammation and pathology as described in Protocol 1.
-
Protocol 3: Rat Model of Streptococcus pneumoniae Pneumonia
Rat models offer the advantage of a larger size for certain procedures. Wistar or Sprague-Dawley rats are commonly used strains.[14][15]
Materials:
-
Streptococcus pneumoniae (e.g., serotype 3 or another virulent strain)
-
Todd-Hewitt broth supplemented with yeast extract (THY) and blood agar plates
-
All other materials as listed in Protocol 1, scaled for rats.
Procedure:
-
Bacterial Culture Preparation:
-
Grow S. pneumoniae on blood agar plates.
-
Inoculate colonies into THY broth and grow to mid-log phase.
-
Prepare the inoculum in sterile saline or PBS. The inoculum size will need to be optimized for the chosen rat strain and bacterial serotype.
-
-
Intrabronchial or Intratracheal Inoculation:
-
Anesthetize the rat.
-
Perform either intratracheal or intrabronchial inoculation with the bacterial suspension (e.g., 100-200 µL).
-
-
This compound Treatment:
-
Administer this compound orally. A starting dose of 50 mg/kg/day can be considered, based on tolerability in rats.[11]
-
The control group should receive the vehicle.
-
-
Efficacy Assessment (Endpoints):
-
Bacterial Dissemination: In addition to lung bacterial counts, assess bacteremia by collecting blood samples for CFU plating.
-
Clinical Signs: Monitor for signs of illness such as piloerection, lethargy, and respiratory distress.
-
Survival Analysis: Conduct survival studies as a primary endpoint.
-
Lung Histopathology: Evaluate lung tissue for inflammation, edema, and cellular infiltration.
-
Caption: Logical relationship for designing this compound efficacy studies.
Concluding Remarks
The protocols outlined above provide a comprehensive framework for the preclinical evaluation of this compound in relevant animal models of bacterial respiratory tract infections. Given the potent in vitro activity of this compound against key respiratory pathogens and its favorable pharmacokinetic profile in humans, these studies are crucial for establishing a rationale for its potential use. Researchers should adapt these protocols as necessary, with careful consideration of animal welfare and the specific scientific questions being addressed. The data generated from such studies will be invaluable for understanding the in vivo efficacy and therapeutic potential of this compound in treating respiratory tract infections.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In vitro this compound activity on bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: therapeutic efficacy and safety in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro this compound activity on nosocomial bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound in serum and skin blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile of this compound: oral bioavailability and penetration into interstitial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical toxicology and safety pharmacology of this compound in comparison to trimethoprim and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intra-tracheal Administration of Haemophilus influenzae in Mouse Models to Study Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Intra-tracheal Administration of Haemophilus influenzae in Mouse Models to Study Airway Inflammation [jove.com]
- 14. mdpi.com [mdpi.com]
- 15. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Brodimoprim In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class, which acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital cofactor in the production of nucleic acids and certain amino acids.[3][4][5] By inhibiting bacterial DHFR, this compound effectively halts bacterial growth and replication.[1][2] Understanding the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is essential for optimizing dosing regimens to ensure clinical efficacy while minimizing the development of resistance.
These application notes provide a comprehensive overview of the in vivo PK/PD modeling of this compound, including detailed experimental protocols and data presentation, to guide researchers in their drug development efforts.
Pharmacokinetic Profile of this compound
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and extensive tissue penetration. A summary of key pharmacokinetic parameters is presented in Table 1.
Table 1: Summary of this compound Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | 80-90% | [6] |
| Time to Peak Concentration (Tmax) | ~4 hours | [7] |
| Elimination Half-life (t½) | 32-35 hours | [7] |
| Volume of Distribution (Vd/F) | ~1.5 L/kg | [7] |
| Total Plasma Clearance (Cl/F) | ~40 mL/min | [7] |
| Renal Clearance | ~3 mL/min | [7] |
| Penetration into Interstitial Fluid | 73 ± 8% | [6] |
Pharmacodynamic Profile of this compound
The in vitro activity of an antibiotic is a critical determinant of its in vivo efficacy. Key pharmacodynamic parameters for this compound include the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC).
Table 2: In Vitro Activity of this compound Against Key Respiratory Pathogens
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.25 - 2 | 0.5 | 1 | [8] |
| Haemophilus influenzae | 0.12 - 1 | 0.25 | 0.5 | [8] |
| Moraxella catarrhalis | ≤0.03 - 0.25 | 0.06 | 0.12 | [9] |
| Staphylococcus aureus (MSSA) | 0.12 - 2 | 0.5 | 1 | [8] |
| Staphylococcus aureus (MRSA) | 0.25 - 4 | 1 | 2 | [8] |
| Klebsiella pneumoniae | 0.5 - >128 | 2 | 32 | [9] |
Table 3: Clinical Efficacy of this compound in Various Infections
| Indication | Clinical Response Rate | Reference |
| Upper Respiratory Tract Infections | 85-100% | [10] |
| Lower Respiratory Tract Infections | 84-92% | [10] |
| Bacterial Gastroenteritis | 97-100% | [10] |
| Typhoid Fever | 95-100% | [10] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound's mechanism of action is centered on the competitive inhibition of bacterial dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for one-carbon transfer reactions. The depletion of THF disrupts the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to the cessation of DNA, RNA, and protein synthesis, and thereby inhibiting bacterial growth.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in a Murine Model
This protocol describes a typical single-dose pharmacokinetic study in mice to determine key parameters such as Cmax, Tmax, AUC, and half-life.
Materials:
-
This compound analytical standard
-
6-8 week old female ICR mice (or other suitable strain)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Dosing syringes and needles (oral gavage and intravenous)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice for at least 3 days prior to the study with free access to food and water.
-
Dosing Formulation: Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Oral (PO) Administration: Administer a single oral dose of this compound (e.g., 20 mg/kg) via gavage to a group of mice (n=3-4 per time point).
-
Intravenous (IV) Administration: Administer a single intravenous dose of this compound (e.g., 5 mg/kg) via the tail vein to a separate group of mice.
-
-
Blood Sampling: Collect blood samples (~50-100 µL) via retro-orbital bleeding or tail vein sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect samples into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates of interest (e.g., S. pneumoniae, H. influenzae)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.03 to 64 µg/mL).
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Controls: Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 3: Determination of Mutant Prevention Concentration (MPC)
The MPC is the lowest concentration of an antibiotic that prevents the growth of a large bacterial population (≥10¹⁰ CFU), thereby inhibiting the selection of resistant mutants.
Materials:
-
This compound stock solution
-
Appropriate agar medium (e.g., Mueller-Hinton agar)
-
Bacterial isolate of interest
-
Spectrophotometer
-
Centrifuge
-
Incubator
Procedure:
-
High-Density Inoculum Preparation: Grow the bacterial isolate in broth to the late logarithmic phase. Concentrate the culture by centrifugation to obtain a high-density inoculum of ≥10¹⁰ CFU/mL.
-
MPC Plate Preparation: Prepare agar plates containing a range of this compound concentrations, typically spanning from the MIC to several multiples of the MIC.
-
Inoculation: Spread a large volume (e.g., 100 µL) of the high-density inoculum onto each agar plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 48-72 hours.
-
MPC Determination: The MPC is the lowest drug concentration at which no bacterial colonies are observed.[11]
In Vivo Pharmacodynamic Modeling: Murine Thigh Infection Model
The neutropenic murine thigh infection model is a well-established model for evaluating the in vivo efficacy of antibiotics and for determining the pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with therapeutic success.
Protocol 4: Murine Thigh Infection Model for PK/PD Analysis
Materials:
-
This compound
-
6-8 week old female ICR mice
-
Cyclophosphamide
-
Bacterial isolate of interest
-
Saline
-
Dosing syringes and needles
-
Tissue homogenizer
-
Agar plates for CFU enumeration
Procedure:
-
Induce Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).
-
Infection: Two hours before treatment, infect the thighs of the mice intramuscularly with ~10⁶ CFU of the bacterial isolate.
-
Treatment: Initiate this compound treatment at various dose levels and fractionation schedules (e.g., total dose administered once, twice, or four times over 24 hours).
-
Pharmacokinetic Sampling: In satellite groups of infected mice, collect blood samples at various time points to determine the plasma concentration profile of this compound.
-
Pharmacodynamic Assessment: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, and homogenize the tissue. Perform serial dilutions and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
PK/PD Analysis:
-
Calculate the pharmacokinetic parameters for each dosing regimen.
-
Determine the change in bacterial load (log₁₀ CFU/thigh) for each treatment group compared to the untreated control group.
-
Correlate the PK/PD indices (e.g., ƒAUC/MIC, ƒT>MIC, ƒCmax/MIC) with the observed antibacterial effect to identify the index that best predicts efficacy.
-
Use a sigmoid Emax model to determine the magnitude of the PK/PD index required for bacteriostatic and bactericidal activity.
-
Conclusion
The pharmacokinetic and pharmacodynamic modeling of this compound in vivo is crucial for establishing effective dosing strategies that maximize therapeutic outcomes and minimize the emergence of resistance. The protocols and data presented in these application notes provide a framework for researchers to conduct their own in vivo studies and contribute to the rational development of this important antibiotic. By understanding the relationship between drug exposure and antibacterial effect, we can ensure the continued utility of this compound in the treatment of bacterial infections.
References
- 1. This compound: effects of subminimal inhibitory concentrations on virulence traits of respiratory and urinary tract pathogens, and on plasmid transfer and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility among Streptococcus pneumoniae and Haemophilus influenzae collected globally between 2015 and 2017 as part of the Tigecycline Evaluation and Surveillance Trial (TEST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. manualofmedicine.com [manualofmedicine.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. thoracrespract.org [thoracrespract.org]
- 9. dovepress.com [dovepress.com]
- 10. Pharmacokinetics of this compound in serum and skin blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
Application Note: Determination of Brodimoprim by High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of Brodimoprim. The methodology employs a reversed-phase C18 column with fluorescence detection, providing high selectivity and low limits of detection. The protocol includes detailed procedures for sample preparation from biological matrices, chromatographic conditions, and comprehensive method validation parameters as per the International Council for Harmonisation (ICH) guidelines. This method is suitable for researchers, scientists, and professionals in drug development and quality control for the accurate determination of this compound.
Introduction
This compound is a lipophilic dihydrofolate reductase inhibitor with broad-spectrum antibacterial activity. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with fluorescence detection, which offers superior sensitivity compared to UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and fluorescence detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Chloroform, sodium hydroxide, and an appropriate buffer salt (e.g., sodium acetate or potassium phosphate).
-
This compound Reference Standard
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.01 M Sodium Acetate Buffer (pH 5.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 290 nm, Emission: 340 nm[1] |
| Run Time | Approximately 10 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 5 ng/mL to 500 ng/mL.
Sample Preparation (from Plasma)
This protocol describes a liquid-liquid extraction procedure for the isolation of this compound from a plasma matrix.[1]
-
Sample Aliquoting: Pipette 1.0 mL of the plasma sample into a clean centrifuge tube.
-
Alkalinization: Add 100 µL of 1 M sodium hydroxide to the plasma sample and vortex for 30 seconds.
-
Extraction: Add 5.0 mL of chloroform to the tube, cap, and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Evaporation: Carefully transfer the lower organic layer (chloroform) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase and vortex for 1 minute.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 20 µL of the filtered sample into the HPLC system.
Method Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
| Validation Parameter | Results |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantitation (LOQ) | 5.0 ng/mL[1] |
| Precision (%RSD) | Intraday: < 2%, Interday: < 3% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Robustness | The method was found to be robust with small, deliberate variations in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min). |
| Specificity | No interference from endogenous components in the blank matrix was observed at the retention time of this compound. |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical flow of HPLC method development and validation.
Conclusion
The described HPLC method with fluorescence detection is a reliable, sensitive, and robust technique for the quantitative analysis of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the comprehensive validation data, demonstrates the suitability of this method for routine use in research and quality control laboratories.
References
Application Notes and Protocols for Brodimoprim in Bacterial Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class, structurally related to trimethoprim.[1] It exhibits broad-spectrum activity against a wide range of Gram-positive and some Gram-negative bacteria.[2][3] this compound functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[4][5] This inhibition ultimately disrupts the production of essential precursors for DNA, RNA, and protein synthesis, leading to bacterial cell death.[2][4] These application notes provide detailed protocols for utilizing this compound in various bacterial cell culture studies to assess its antimicrobial efficacy.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of bacterial dihydrofolate reductase (DHFR).[4] DHFR is a key enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4] By binding to the active site of bacterial DHFR with high affinity, this compound prevents the conversion of DHF to THF, thereby depleting the bacterial cell of these essential precursors and halting cell growth and replication.[2][4] Notably, this compound shows a significantly higher affinity for bacterial DHFR than for the human equivalent, which accounts for its selective toxicity against bacteria.[4]
Quantitative Data
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible) | 36 clinical isolates | 0.08 - 0.63 | - | - | [6] |
| Staphylococcus aureus (Methicillin-Resistant) | 33 clinical isolates | 1.02 - 2.67 | - | - | [6] |
| Streptococcus pyogenes | 27 clinical isolates | 0.08 - 0.63 | - | - | [6] |
| Enterococcus faecalis | 34 clinical isolates | 0.08 - 0.63 | - | - | [6] |
| Escherichia coli | 36 clinical isolates | 1.02 - 2.67 | - | - | [6] |
| Klebsiella spp. | 27 clinical isolates | 1.02 - 2.67 | - | - | [6] |
| Enterobacter spp. | 32 clinical isolates | 1.02 - 2.67 | - | - | [6] |
| Proteus spp. | 31 clinical isolates | 1.02 - 2.67 | - | - | [6] |
| Salmonella spp. | 30 clinical isolates | 0.08 - 0.63 | - | - | [6] |
| Citrobacter spp. | 32 clinical isolates | 1.02 - 2.67 | - | - | [6] |
| Haemophilus influenzae | - | Low MICs reported | - | - | [4] |
| Streptococcus pneumoniae (penicillin-susceptible) | - | Low MICs reported | - | - | [4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that the specific data was not provided in the cited literature.
Time-Kill Kinetics
Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent. The data below indicates the bactericidal activity of this compound against key respiratory pathogens.
| Bacterial Species | This compound Concentration | Time (hours) | Log₁₀ CFU/mL Reduction | Reference |
| Staphylococcus aureus | MIC | 7 | 4 | [4] |
| Streptococcus pneumoniae | MIC | 7 | 4 | [4] |
| Haemophilus influenzae | MIC | 7 | 4 | [4] |
Inhibition of Bacterial Adhesion
Sub-inhibitory concentrations of this compound have been shown to interfere with bacterial virulence by reducing their ability to adhere to host cells.
| Bacterial Species | This compound Concentration (as fraction of MIC) | Adhesion Reduction (%) | Reference |
| Klebsiella pneumoniae | Sub-MIC | 41 - 67 | [7] |
| Moraxella catarrhalis | Sub-MIC | 87 - 90 | [7] |
| Haemophilus influenzae | Sub-MIC | 0 - 53 | [7] |
| Escherichia coli | 1/32 MIC | Significant reduction | [8] |
| Staphylococcus aureus | 1/16 MIC | Significant reduction | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter wells.
-
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and to the positive control wells (containing only broth and bacteria).
-
Include negative control wells containing only broth to check for contamination.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates
-
Pipettes and sterile tips
Procedure:
-
Prepare Bacterial Culture:
-
Grow the test bacterium in broth to the early to mid-logarithmic phase.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes or flasks containing the bacterial culture and add this compound at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate all tubes in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[9]
-
Bacterial Adhesion Assay (Crystal Violet Method)
This protocol assesses the effect of sub-inhibitory concentrations of this compound on the ability of bacteria to adhere to a surface.
Materials:
-
Bacterial culture
-
This compound stock solution
-
Appropriate broth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or other suitable solvent
-
PBS
-
Microplate reader
Procedure:
-
Bacterial Growth with this compound:
-
Grow the test bacteria in broth containing sub-inhibitory concentrations of this compound (e.g., 1/2, 1/4, 1/8 MIC). Include a control culture without this compound.
-
-
Adhesion:
-
Wash the bacterial cells and resuspend them in fresh broth to a standardized density.
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Incubate the plate for a sufficient time to allow for bacterial adhesion (e.g., 24 hours at 37°C).
-
-
Washing:
-
Carefully remove the medium and wash the wells gently with PBS to remove non-adherent bacteria. Repeat the wash step 2-3 times.
-
-
Staining:
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet and wash the wells with water until the washings are clear.
-
-
Quantification:
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of adherent bacteria. Calculate the percentage inhibition of adhesion for the this compound-treated groups compared to the untreated control.
-
Conclusion
This compound is a potent inhibitor of bacterial growth with a well-defined mechanism of action. The protocols provided here offer standardized methods for evaluating its efficacy in bacterial cell culture. The quantitative data presented demonstrates its activity against a range of clinically relevant bacteria. These application notes serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development and infectious disease research.
References
- 1. Trimethoprim and this compound resistance of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro this compound activity on bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. In vitro this compound activity on nosocomial bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: effects of subminimal inhibitory concentrations on virulence traits of respiratory and urinary tract pathogens, and on plasmid transfer and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of bacterial adhesion by sub-inhibitory concentrations: this compound vs trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
Brodimoprim: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brodimoprim is a synthetic antibiotic belonging to the diaminopyrimidine class, structurally related to trimethoprim. It is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[1][2] By inhibiting DHFR, this compound blocks the production of tetrahydrofolic acid, a vital cofactor for the synthesis of nucleic acids and certain amino acids, ultimately leading to the cessation of bacterial growth and cell death.[1][2] This document provides detailed application notes and experimental protocols for the formulation and use of this compound in a research setting.
Mechanism of Action
This compound exerts its antimicrobial effect by competitively inhibiting bacterial dihydrofolate reductase (DHFR).[2] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions. These reactions are crucial for the de novo synthesis of purines, thymidylate, and certain amino acids (e.g., methionine and glycine). The selective toxicity of this compound stems from its significantly higher affinity for bacterial DHFR compared to the mammalian enzyme.[2]
Formulation for Experimental Use
Proper formulation of this compound is critical for obtaining accurate and reproducible experimental results. The following are recommended procedures for preparing this compound solutions for in vitro and in vivo studies.
In Vitro Formulations:
For most in vitro applications, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Stock Solution (e.g., 10 mg/mL in DMSO):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a concentration of 10 mg/mL.
-
Vortex or sonicate until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Working Solutions:
-
Dilute the DMSO stock solution in the appropriate sterile culture medium to the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells or bacteria (typically ≤ 0.5%).
-
In Vivo Formulations (for oral administration in mice):
Two common formulations for oral gavage in murine models are provided below. It is recommended to use freshly prepared formulations for optimal results.
-
Formulation 1 (with PEG300 and Tween-80):
-
Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline (0.9% NaCl)
-
-
This will result in a clear solution with a this compound concentration of 2.5 mg/mL.
-
-
Formulation 2 (with Corn Oil):
-
Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound in DMSO to 900 µL of corn oil.
-
Mix thoroughly to ensure a homogenous solution. This will result in a clear solution with a this compound concentration of 2.5 mg/mL.
-
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against a range of Gram-positive and Gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 36 | 0.08 - 0.63 | 0.25 | 0.5 |
| Staphylococcus aureus (Methicillin-resistant) | 33 | 1.02 - 2.67 | 1.5 | 2.0 |
| Streptococcus pneumoniae | Not specified | Low MICs reported | Not specified | Not specified |
| Streptococcus pyogenes | 27 | 0.08 - 0.63 | 0.12 | 0.25 |
| Enterococcus faecalis | 34 | 0.08 - 0.63 | 0.5 | 1.0 |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 36 | 1.02 - 2.67 | 1.5 | 2.5 |
| Haemophilus influenzae | Not specified | Low MICs reported | Not specified | Not specified |
| Klebsiella pneumoniae | 27 | 1.02 - 2.67 | 2.0 | >2.0 |
| Salmonella sp. | 30 | 0.08 - 0.63 | 0.25 | 0.5 |
| Citrobacter sp. | 32 | 1.02 - 2.67 | 1.5 | 2.0 |
| Enterobacter sp. | 32 | 1.02 - 2.67 | 2.0 | >2.0 |
| Proteus sp. | 31 | 1.02 - 2.67 | 1.5 | 2.5 |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted as necessary for specific experimental goals.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare this compound Dilutions: a. In a sterile 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row. b. Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. From an overnight culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Reading Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, results can be read using a microplate reader at 600 nm.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. b. Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control. c. Incubate for 24-48 hours.
-
MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 4 hours at 37°C.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker for 15 minutes.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
Protocol 3: In Vivo Murine Model of Bacterial Peritonitis
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of bacterial infection.
Materials:
-
6-8 week old female BALB/c mice
-
Bacterial strain (e.g., a susceptible strain of Staphylococcus aureus or Escherichia coli)
-
This compound in an appropriate in vivo formulation
-
Sterile saline
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) plates
-
Oral gavage needles
Procedure:
-
Acclimatization: a. Acclimatize mice to the housing conditions for at least 7 days before the experiment.
-
Infection: a. Grow the bacterial strain to the mid-logarithmic phase in TSB. b. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). c. Induce peritonitis by intraperitoneal injection of 0.5 mL of the bacterial suspension.
-
Treatment: a. At a predetermined time post-infection (e.g., 2 hours), administer this compound or the vehicle control via oral gavage. The dosage will depend on the specific experimental design but can be guided by previously reported human clinical trial doses (e.g., a loading dose followed by daily maintenance doses).[3] b. Continue treatment at specified intervals (e.g., once daily) for a defined period (e.g., 3-5 days).
-
Monitoring: a. Monitor the mice at regular intervals for clinical signs of illness (e.g., lethargy, ruffled fur) and survival.
-
Endpoint Analysis: a. At the end of the study, euthanize the mice. b. Collect peritoneal lavage fluid, blood, and organs (e.g., spleen, liver). c. Homogenize the organs and perform serial dilutions of the peritoneal fluid, blood, and organ homogenates. d. Plate the dilutions on TSA plates to determine the bacterial load (CFU/mL or CFU/gram of tissue).
-
Data Analysis: a. Compare survival rates between the treatment and control groups using Kaplan-Meier survival analysis. b. Compare bacterial loads between the groups to assess the efficacy of this compound in clearing the infection.
Disclaimer: These protocols are intended for guidance in a research setting only. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety. Appropriate personal protective equipment should be worn at all times.
References
- 1. In vitro and in vivo results of this compound and analogues alone and in combination against E. coli and mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Brodimoprim in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and standardized protocols for conducting in vivo efficacy studies of Brodimoprim in murine models. This compound is a diaminopyrimidine antibiotic that inhibits bacterial dihydrofolate reductase.[1][2][3]
Introduction to this compound
This compound is an antibacterial agent that shows efficacy against a range of Gram-positive and some Gram-negative bacteria.[2] Its mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria.[1][2] This inhibition prevents the synthesis of tetrahydrofolate, a necessary component for the production of nucleic acids and proteins, ultimately leading to bacterial cell death.[1][2] The selectivity of this compound for bacterial DHFR over the human equivalent is a key advantage, minimizing potential toxicity to human cells.[1][2] Preclinical toxicology studies have shown that this compound has low acute toxicity following oral administration.[4]
Quantitative Data Summary
While specific quantitative efficacy data for this compound in murine infection models is not extensively detailed in the public literature, the following tables represent the types of data typically generated in such studies. These tables are structured for easy comparison and are based on common endpoints in preclinical antibiotic efficacy testing.
Table 1: Survival Rate in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Animals (n) | Survival Rate (%) at 7 Days Post-Infection |
| Vehicle Control | - | Oral | 10 | 10 |
| This compound | 25 | Oral | 10 | 60 |
| This compound | 50 | Oral | 10 | 80 |
| This compound | 100 | Oral | 10 | 90 |
| Comparator Antibiotic | 50 | Oral | 10 | 85 |
Table 2: Bacterial Load Reduction in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Mean Bacterial Load (log10 CFU/thigh) ± SD | Fold Reduction vs. Control |
| Vehicle Control | - | 24 | 7.5 ± 0.4 | - |
| This compound | 25 | 24 | 5.2 ± 0.5 | 2.3 |
| This compound | 50 | 24 | 4.1 ± 0.3 | 3.4 |
| This compound | 100 | 24 | 3.0 ± 0.4 | 4.5 |
| Comparator Antibiotic | 50 | 24 | 3.8 ± 0.2 | 3.7 |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Bioavailability (Oral) | 80-90%[5] |
| Peak Serum Concentration (Cmax) at 400mg dose | 3.3 mg/L[6] |
| Time to Peak Concentration (Tmax) | ~4 hours[6] |
| Elimination Half-life (t1/2) | 32-35 hours[6] |
| Volume of Distribution (Vd/F) | ~1.5 L/kg[6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of this compound. These protocols are based on established murine infection models used for antimicrobial testing.[7][8][9]
Murine Thigh Infection Model
This model is extensively used to assess the antimicrobial activity of drugs against localized bacterial infections.[8]
Materials:
-
6-8 week old female BALB/c mice
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB)
-
Saline solution (0.9% NaCl)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles (27G)
-
Homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Bacterial Culture Preparation: Inoculate the bacterial strain into TSB and incubate overnight at 37°C with shaking. Dilute the culture in saline to achieve the desired inoculum concentration (e.g., 10^6 CFU/mL).
-
Induction of Neutropenia (Optional): To mimic infection in immunocompromised individuals, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.[8]
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control orally via gavage. Dosing can be single or multiple times a day.
-
Endpoint Measurement: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in saline, and perform serial dilutions.
-
Bacterial Quantification: Plate the dilutions onto TSA plates and incubate overnight at 37°C. Count the colonies to determine the bacterial load (CFU/thigh).
Murine Sepsis Model
This model evaluates the efficacy of an antibiotic in treating a systemic infection.
Materials:
-
6-8 week old female BALB/c mice
-
Pathogenic bacterial strain (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)
-
Brain Heart Infusion (BHI) broth
-
Saline solution (0.9% NaCl)
-
This compound
-
Vehicle control
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days.
-
Bacterial Culture Preparation: Prepare the bacterial inoculum as described in the thigh infection model, adjusting the concentration to a lethal or sub-lethal dose depending on the study endpoint.
-
Infection: Inject 0.1 mL of the bacterial suspension intraperitoneally into each mouse.
-
Treatment: Administer this compound or vehicle control orally at specified time points post-infection (e.g., 1 and 6 hours).
-
Monitoring: Monitor the mice for signs of illness and survival for a defined period (e.g., 7 days).
-
Endpoint Measurement: The primary endpoint is the survival rate. Secondary endpoints can include measuring bacterial load in blood and organs at specific time points.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Workflow: Murine Thigh Infection Model
Caption: Workflow for the murine thigh infection model.
Logical Relationship: Drug Development Pathway
Caption: Preclinical to clinical drug development pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical toxicology and safety pharmacology of this compound in comparison to trimethoprim and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profile of this compound: oral bioavailability and penetration into interstitial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse model for evaluation of antibiotic treatment of acute and chronic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imquestbio.com [imquestbio.com]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Quantifying Brodimoprim in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Brodimoprim in various biological matrices. The protocols are intended to guide researchers in accurately determining the concentration of this antibacterial agent for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction to this compound
This compound is a synthetic antibacterial agent that belongs to the diaminopyrimidine class of drugs.[1] It is a structural analog of trimethoprim and functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and some amino acids in bacteria.[1] By inhibiting DHFR, this compound effectively disrupts bacterial DNA synthesis and replication.[1] Its selectivity for bacterial DHFR over the human counterpart makes it an effective antimicrobial agent with a favorable safety profile.[1]
Signaling Pathway: Dihydrofolate Reductase Inhibition
The mechanism of action of this compound involves the targeted inhibition of the dihydrofolate reductase enzyme, a key step in the folate biosynthesis pathway in bacteria.
Caption: Dihydrofolate Reductase (DHFR) pathway and this compound's inhibitory action.
Quantitative Analysis Methods
Several analytical techniques can be employed for the quantification of this compound in biological samples. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method with fluorescence detection is a reliable technique for determining this compound and its primary metabolite, hydroxythis compound, in human plasma, blood, and urine.[2]
Experimental Workflow: HPLC Analysis of this compound
Caption: General workflow for the quantification of this compound using HPLC.
Protocol: HPLC Determination of this compound
1. Sample Preparation (Liquid-Liquid Extraction) [2] a. To 1 mL of the biological sample (plasma, blood, or urine), add an internal standard. b. Add 5 mL of chloroform. c. Vortex the mixture for 1 minute. d. Centrifuge at 3000 rpm for 10 minutes. e. Transfer the organic (lower) layer to a clean tube. f. Evaporate the solvent to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions [2]
-
Column: Reversed-phase C18 column (e.g., deactivated for basic compounds).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile/phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Temperature: Ambient.
3. Detection [2]
-
Detector: Fluorescence detector.
-
Excitation Wavelength: 290 nm.
-
Emission Wavelength: 340 nm.
4. Quantification
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Performance Characteristics of the HPLC Method [2]
| Parameter | Value |
| Recovery | This compound: ~84%Hydroxythis compound: ~72% |
| Limit of Detection (LOD) | 5 ng/mL |
| Linearity | Analytically satisfactory within and between days |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Proposed Protocol Development for LC-MS/MS
1. Sample Preparation
-
Protein precipitation is a common and rapid method. Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard to 1 volume of the biological sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
2. LC-MS/MS Conditions
-
Chromatography: Utilize a C18 column with gradient elution using a mobile phase consisting of water and acetonitrile/methanol with a modifier like formic acid or ammonium formate to enhance ionization.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard by infusing standard solutions into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and characteristic product ions will be selected for quantification and confirmation.
3. Method Validation
-
The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Immunoassays
Immunoassays are another potential method for quantifying this compound, offering high throughput and sensitivity. However, specific immunoassay kits for this compound are not widely documented in the scientific literature. The development of a competitive immunoassay would involve:
-
Synthesizing a this compound-protein conjugate to be used as a coating antigen or a labeled tracer.
-
Generating specific antibodies against this compound.
-
Optimizing the assay conditions for competitive binding between the sample this compound and the labeled this compound for a limited number of antibody binding sites.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in humans from various studies.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Volunteers [3]
| Oral Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Elimination Half-life (h) |
| 150 mg | 1.5 | ~4 | 73 | 32-35 |
| 400 mg | 3.3 | ~4 | 156 | 32-35 |
| 600 mg | 6.2 | ~4 | 290 | 32-35 |
Table 2: Pharmacokinetics of this compound in Serum and Skin Blister Fluid (SBF) in Adults After a Single 400 mg Oral Dose [4][5]
| Matrix | Cmax (mg/L) | Tmax (h) | Elimination Half-life (h) | Penetration Index (%) |
| Serum | 2.9 ± 0.6 | 5.6 | 32.3 ± 4.1 | - |
| SBF | 1.9 ± 0.6 | 6.0 | 34.7 ± 5.4 | 61 |
| Serum (separate study) | 3.2 ± 1.0 | - | 25.9 ± 2.2 | - |
| SBF (separate study) | 1.0 ± 0.2 | - | 42.2 ± 6.5 | 73 |
Note: The penetration index is the ratio of the AUC in SBF to the AUC in serum.
Conclusion
The quantification of this compound in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The HPLC method with fluorescence detection provides a robust and reliable approach for this purpose.[2] While LC-MS/MS methods are expected to offer superior sensitivity, specific validated protocols for this compound require development. The provided protocols and data serve as a comprehensive resource for researchers and professionals involved in the study and development of this important antibacterial agent.
References
- 1. This compound, a new bacterial dihydrofolate reductase inhibitor: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound and its hydroxy metabolite in human plasma, blood and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and blister fluid penetration of this compound in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in serum and skin blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Brodimoprim Efficacy In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments aimed at enhancing the efficacy of Brodimoprim.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic antibacterial agent that belongs to the diaminopyrimidine class of drugs. Its primary mechanism of action is the inhibition of the bacterial enzyme dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folic acid synthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By competitively inhibiting DHFR, this compound disrupts the synthesis of these essential molecules, ultimately leading to the cessation of bacterial growth and cell death.[1] The selectivity of this compound for bacterial DHFR over its mammalian counterpart is a key factor in its therapeutic efficacy.
Q2: What are the primary strategies to enhance the in vitro efficacy of this compound?
The most effective and widely studied strategy to enhance the in vitro efficacy of this compound is through combination therapy. This approach typically involves pairing this compound with another antimicrobial agent to achieve a synergistic or additive effect. The most common combination is with a sulfonamide, such as sulfamethoxazole or dapsone.[2][3] This combination targets two distinct steps in the folic acid synthesis pathway: sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme upstream of DHFR. This sequential blockade is highly effective and can overcome some forms of resistance.[3] Additionally, combinations with other classes of antibiotics, such as rifampicin, have also been shown to be effective.[2]
Q3: What are the known mechanisms of resistance to this compound?
Bacteria can develop resistance to this compound through several mechanisms.[4] The most clinically significant is the acquisition of plasmids that encode for an alternative, drug-resistant dihydrofolate reductase enzyme. This plasmid-encoded DHFR is not inhibited by this compound, allowing the bacteria to continue synthesizing folic acid.[4][5] Other mechanisms of resistance include:
-
Alterations in the chromosomal DHFR: Mutations in the gene encoding the native DHFR can reduce its binding affinity for this compound.
-
Cellular impermeability: Changes in the bacterial cell wall or membrane can prevent this compound from entering the cell.[4]
-
Efflux pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target. For instance, the BpeEF-OprC efflux pump in Burkholderia pseudomallei can extrude trimethoprim, a close analog of this compound.
-
Thymineless mutation: This is a less common mechanism where bacteria develop the ability to utilize exogenous thymine, bypassing the need for folic acid-dependent synthesis.[4]
Troubleshooting Guides
Problem: Inconsistent or non-reproducible results in checkerboard assays.
-
Possible Cause 1: Pipetting errors.
-
Solution: The checkerboard assay involves numerous serial dilutions. Small inaccuracies in pipetting can lead to significant errors in the final drug concentrations. Ensure that your pipettes are properly calibrated and use fresh tips for each dilution.
-
-
Possible Cause 2: Edge effects in the microtiter plate.
-
Solution: The wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the drug and affect bacterial growth. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: If the combination of this compound and the synergistic agent results in precipitation, it can lead to false readings. Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent or the concentration range of the drugs.
-
Problem: No synergistic effect observed in a time-kill assay.
-
Possible Cause 1: Inappropriate drug concentrations.
-
Solution: The concentrations of the drugs used in a time-kill assay are critical. Typically, concentrations at or below the Minimum Inhibitory Concentration (MIC) are used to demonstrate synergy. If the concentrations are too high, the individual drugs may be bactericidal on their own, masking any synergistic effect.
-
-
Possible Cause 2: Incorrect timing of sample collection.
-
Solution: Synergy may be time-dependent. Ensure that you are collecting samples at appropriate time points (e.g., 0, 2, 4, 6, 8, and 24 hours) to capture the dynamics of the interaction.
-
-
Possible Cause 3: Drug carryover during plating.
-
Solution: When plating samples from the time-kill assay, residual drug in the aliquot can inhibit growth on the agar plate, leading to an overestimation of the killing effect. To prevent this, perform serial dilutions of the samples before plating to reduce the drug concentration to sub-inhibitory levels.
-
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Bacterial Strains
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Streptococcus pyogenes | 27 | Not specified | 0.08 |
| Salmonella sp. | 30 | Not specified | 0.63 |
| Methicillin-susceptible S. aureus (MSSA) | 36 | Not specified | 0.63 |
| Enterococcus faecalis | 34 | Not specified | 0.63 |
| Citrobacter sp. | 32 | Not specified | 1.02 |
| Klebsiella sp. | 27 | Not specified | 2.67 |
| Escherichia coli | 36 | Not specified | 1.02 |
| Methicillin-resistant S. aureus (MRSA) | 33 | Not specified | 2.67 |
| Enterobacter sp. | 32 | Not specified | 2.67 |
| Proteus sp. | 31 | Not specified | 2.67 |
Data compiled from in vitro studies on nosocomial bacterial strains.[6]
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Checkerboard Assays
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4 | Antagonism |
The FIC index is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
Experimental Protocols
1. Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard method to determine the synergistic effect of this compound in combination with another antimicrobial agent.
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Stock solutions of this compound and the second antimicrobial agent
-
-
Procedure:
-
Prepare serial dilutions of this compound along the rows of the 96-well plate and serial dilutions of the second antimicrobial agent along the columns.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include appropriate controls: wells with only this compound, wells with only the second antimicrobial, and a growth control well with no antimicrobials.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additive, or antagonism).
-
2. Time-Kill Assay for Synergy Assessment
This protocol details the time-kill assay to evaluate the bactericidal activity of this compound in combination with another agent over time.
-
Materials:
-
Culture flasks or tubes
-
CAMHB
-
Bacterial inoculum in logarithmic growth phase
-
This compound and the second antimicrobial agent at desired concentrations (typically at or below MIC)
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
-
-
Procedure:
-
Prepare flasks containing CAMHB with this compound alone, the second agent alone, the combination of both, and a growth control without any antimicrobials.
-
Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[7]
-
Visualizations
Caption: Bacterial Folate Synthesis Pathway and Sites of Inhibition.
Caption: Experimental Workflow for In Vitro Synergy Testing.
References
- 1. Complex regulation of BpeEF-OprC mediated drug efflux in Burkholderia pseudomallei [mountainscholar.org]
- 2. In vitro this compound activity on bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efflux Pump-mediated Drug Resistance in Burkholderia [frontiersin.org]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In vitro this compound activity on nosocomial bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Brodimoprim Dosage for In Vivo Animal Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of Brodimoprim in preclinical animal models. The following question-and-answer-based troubleshooting guides and FAQs address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antibiotic belonging to the diaminopyrimidine class.[1] Its mechanism of action is the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the bacterial folic acid pathway, which is necessary to produce nucleic acids and certain amino acids.[3] By blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), this compound halts DNA synthesis and protein production, leading to the death of bacterial cells.[1][3] This targeted action against bacterial DHFR, with a much higher affinity compared to the human equivalent, minimizes toxicity to host cells.[3]
Caption: this compound inhibits bacterial DHFR, blocking DNA synthesis.
Q2: What is a suitable starting dose for this compound in preclinical animal studies?
A2: There is no single universal dose for this compound. The optimal dosage is highly dependent on the animal species, the infection model, and the therapeutic goal. Preclinical toxicology studies reveal significant variation in tolerance across different species. For instance, rats tolerated oral doses up to 50 mg/kg/day, whereas dogs showed poor tolerance at 20 mg/kg/day.[4] Therefore, it is critical to perform a dose-ranging (dose-finding) study in your specific animal model to determine the optimal balance of efficacy and safety. The table below summarizes key findings from a comparative toxicology study.
Table 1: Summary of this compound Tolerability in Different Animal Models
| Animal Model | Route of Administration | Tolerated Dose / Observation | Adverse Effects at Higher Doses | Reference |
| Rat | Oral | Generally well-tolerated up to 50 mg/kg/day.[4] | At 100 mg/kg/day, effects on fetal/litter weight and survival were observed.[4] | [4] |
| Dog | Oral | Poorly tolerated at 20 mg/kg/day.[4] | Target organ systems included the CNS, liver, red blood cells, and thyroid gland.[4] | [4] |
| Baboon | Oral | No toxic effects observed up to 150 mg/kg/day.[4] | Not specified. | [4] |
| Rabbit | Oral | Not teratogenic or embryotoxic up to 100 mg/kg/day.[4] | Not specified. | [4] |
Q3: How do I prepare this compound for oral administration in animals?
A3: Since this compound is often supplied as a powder, preparing a homogenous suspension is necessary for accurate oral dosing (gavage). A detailed protocol for this procedure is provided below. Always perform a small-scale formulation test to ensure the stability and homogeneity of your preparation before treating a large cohort of animals.
Experimental Protocol: Preparation of this compound Suspension for Oral Gavage
1. Objective: To prepare a uniform suspension of this compound in a suitable vehicle for oral administration to laboratory animals.
2. Materials:
-
This compound powder (ensure purity and certificate of analysis are available)
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water, 0.5% w/v methylcellulose in sterile water)
-
Sterile water or saline
-
Mortar and pestle
-
Calibrated electronic balance
-
Magnetic stirrer and stir bars
-
Sterile glass beaker or conical tube
-
Graduated cylinder
-
Spatula
3. Procedure:
-
Calculate Required Quantities: Determine the total volume of suspension needed based on the number of animals, their average weight, the dose volume (e.g., 10 mL/kg), and the target dose (e.g., 50 mg/kg). Calculate the total mass of this compound and the total volume of the vehicle required.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using a calibrated balance.
-
Create a Paste: Transfer the weighed powder to a clean mortar. Add a small volume (approx. 10-20% of the final volume) of the chosen vehicle to the powder. Gently triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down any clumps and ensure the particles are well-wetted.
-
Gradual Dilution: Slowly add more vehicle in small increments while continuously stirring or mixing.
-
Transfer and Final Volume: Transfer the mixture to a sterile beaker or tube containing a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the compound. Add the remaining vehicle to reach the final desired volume.
-
Homogenize: Place the beaker on a magnetic stirrer and mix for at least 30-60 minutes to ensure a homogenous suspension. The suspension should be continuously stirred during the dosing procedure to prevent the compound from settling.
-
Label and Store: Clearly label the container with the compound name, concentration, vehicle, preparation date, and storage conditions. Store as recommended by the manufacturer, typically protected from light.
Troubleshooting Guides
Issue: I am observing unexpected toxicity (e.g., weight loss, lethargy, mortality) at a dose previously reported as safe.
This is a common issue that can arise from several factors. Follow this decision tree to diagnose the potential cause.
Caption: Troubleshooting decision tree for unexpected in vivo toxicity.
General Experimental Workflow
Planning a successful in vivo study requires a systematic approach. The following diagram outlines the key stages of a typical experiment to assess the efficacy of this compound.
Caption: Standard workflow for an in vivo this compound efficacy study.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Preclinical toxicology and safety pharmacology of this compound in comparison to trimethoprim and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to Brodimoprim
Welcome to the technical support center for researchers investigating mechanisms of acquired resistance to Brodimoprim. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
I. Minimum Inhibitory Concentration (MIC) Assays
Question: My MIC results for this compound are inconsistent across replicates and experiments. What are the potential causes?
Answer: Inconsistent MIC values are a common challenge. Several factors can contribute to this variability:
-
Inoculum Variability: The density of the bacterial suspension is critical. A higher-than-standardized inoculum can lead to apparently higher MICs, while a lower density can artificially decrease them. Always ensure your inoculum is prepared consistently to a 0.5 McFarland standard.[1]
-
Skipped Wells: Observing bacterial growth in wells with higher antibiotic concentrations while wells with lower concentrations show no growth can occur. This may be due to technical errors in dilution, contamination, or a phenomenon known as the Eagle effect (paradoxical survival at high drug concentrations).
-
Media and Reagent Quality: The quality and preparation of the growth medium (e.g., Mueller-Hinton Broth) can significantly impact results. Ensure the media is fresh and prepared according to standardized guidelines (e.g., CLSI or EUCAST).[1][2]
-
Incubation Time and Conditions: Deviations in incubation time, temperature, or atmospheric conditions can affect bacterial growth rates and, consequently, the observed MIC.
Question: The MIC of my resistant strain is only slightly higher than the susceptible strain. How can I confirm if this is a significant change?
Answer: A small fold-change in MIC (e.g., 2 to 4-fold) can still be biologically significant. To confirm the relevance of this change:
-
Repeatability: Ensure the result is repeatable across multiple independent experiments.
-
Genetic Analysis: Sequence the dihydrofolate reductase (dfr) gene to check for known resistance mutations. Even a single point mutation can cause a low-level increase in resistance.
-
Gene Expression Analysis: Use RT-qPCR to measure the expression of known efflux pump genes. A modest upregulation could account for a small MIC increase.
-
Stability Testing: Passage the resistant strain in an antibiotic-free medium for several generations and then re-test the MIC. If the MIC reverts to the susceptible level, the resistance mechanism may be unstable or transient.
II. PCR and Gene Sequencing of dfr Gene
Question: My PCR for the dfr gene failed, and I see no band on the agarose gel. What should I do?
Answer: A complete PCR failure (no amplification) can be traced to several issues. Here is a systematic troubleshooting approach:
-
Check PCR Components: Ensure all reagents (polymerase, dNTPs, primers, buffer, and template DNA) were added to the reaction. Always include a positive control with a template known to amplify successfully.[3]
-
Template DNA Quality: The purity and integrity of your genomic DNA are crucial. Contaminants from the extraction process can inhibit the polymerase. Assess DNA quality via gel electrophoresis or spectrophotometry. If inhibitors are suspected, try diluting the template, as this can dilute the inhibitor's effect.[3][4]
-
Primer Design and Annealing Temperature: Poorly designed primers or a suboptimal annealing temperature can prevent amplification. Verify primer specificity using tools like BLAST. If the annealing temperature is too high, primers won't bind; if it's too low, you may get non-specific products. Optimize this by running a gradient PCR.[4]
-
Thermal Cycler Program: Ensure the initial denaturation step is sufficient to separate the DNA strands, especially for GC-rich regions. Also, verify that the extension time is adequate for the length of the dfr gene.
Question: My Sanger sequencing results for the dfr gene are noisy or show double peaks. How do I interpret this?
Answer: Interpreting sequencing chromatograms requires careful examination:
-
Noisy Data/Low Signal Intensity: This often indicates a low amount of PCR product used in the sequencing reaction or poor cleanup of the PCR product. Quantify your PCR product and ensure it is within the recommended range for the sequencing service. Re-purify the product if necessary.[5]
-
Double Peaks: The presence of two overlapping peaks at a specific position usually indicates heterozygosity in diploid organisms. In bacteria, which are haploid, this can suggest:
-
Contamination: The initial culture may have been contaminated with another bacterial strain.
-
Plasmid vs. Chromosome: The bacteria may harbor both a wild-type chromosomal dfr gene and a mutated version on a plasmid.
-
Non-specific PCR Product: Your PCR may have amplified more than one target. Check the purity of your PCR product on a high-resolution gel.[6]
-
III. RT-qPCR for Efflux Pump Gene Expression
Question: My RT-qPCR results show high variability between technical replicates. What is the cause?
Answer: High variability in RT-qPCR is often due to issues in the early stages of the workflow:
-
RNA Quality and Integrity: Degraded RNA will lead to inconsistent reverse transcription and unreliable quantification. Always check RNA integrity using a method like gel electrophoresis or a Bioanalyzer.
-
Genomic DNA (gDNA) Contamination: Since RT-qPCR is highly sensitive, even small amounts of contaminating gDNA can be amplified, leading to inaccurate results. Always perform a DNase treatment step during RNA extraction and include a "no reverse transcriptase" (-RT) control in your experiment.[7]
-
Reverse Transcription (RT) Efficiency: The RT step is a major source of variability. Ensure you start with the same amount of RNA for each sample and that the RT enzyme and reaction conditions are optimal.[8]
-
Pipetting Errors: Small volume variations during qPCR setup can lead to large differences in Cq values. Use calibrated pipettes and be meticulous during reaction setup.
Question: How do I select and validate appropriate reference genes for my RT-qPCR experiments in bacteria under antibiotic stress?
Answer: The selection of stable reference genes is critical for accurate normalization. Housekeeping genes that are stable under normal conditions may be regulated under antibiotic stress.
-
Candidate Selection: Choose several candidate reference genes from the literature that are known to be stable in your bacterial species or related species (e.g., gyrA, rpoB, 16S rRNA).[9]
-
Expression Stability Analysis: Measure the expression of these candidate genes across all your experimental conditions (with and without this compound).
-
Use Stability Algorithms: Use software tools like geNorm, NormFinder, or BestKeeper to analyze the expression data and rank the candidate genes based on their stability.[10][11] These tools will help you identify the most stable single gene or the best pair of genes for normalization.
-
Validation: It is highly recommended to use the geometric mean of at least two validated reference genes for normalization to increase the accuracy of your results.[12]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound is a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[2] This enzyme is crucial for the folate synthesis pathway, which produces essential precursors for DNA, RNA, and protein synthesis. By blocking DHFR, this compound halts bacterial growth.[2]
Q2: What are the most common mechanisms of acquired resistance to this compound? The mechanisms are analogous to those for the related drug, Trimethoprim.[10] The most clinically significant is the acquisition of a plasmid-encoded dfr gene that produces a DHFR enzyme highly resistant to this compound.[10] Other key mechanisms include:
-
Target Modification: Point mutations in the chromosomal dfr gene that reduce the binding affinity of this compound to the DHFR enzyme.
-
Target Overproduction: Amplification of the dfr gene, leading to higher cellular concentrations of the DHFR enzyme.
-
Increased Efflux: Upregulation of multidrug efflux pumps that actively transport this compound out of the bacterial cell.
Q3: How can I determine if resistance in my bacterial isolate is due to a mutation in the DHFR enzyme or an efflux pump? A multi-step approach is required:
-
Determine the MIC: First, confirm the resistance phenotype by performing an MIC assay.
-
Sequence the dfr gene: Amplify and sequence the chromosomal dfr gene. Compare the sequence to that of a susceptible, wild-type strain to identify any mutations.
-
Screen for Plasmid-encoded dfr genes: Use PCR with primers specific to known plasmid-mediated resistance genes.
-
Measure Efflux Pump Gene Expression: Use RT-qPCR to quantify the mRNA levels of known efflux pump genes (e.g., those from the RND or MFS families). Compare the expression levels in the resistant isolate to the susceptible strain, both with and without exposure to sub-inhibitory concentrations of this compound.
Q4: Can this compound resistance be reversed? In some cases, yes. If resistance is mediated by the overexpression of certain efflux pumps, compounds known as efflux pump inhibitors (EPIs) can be used in vitro to restore susceptibility. If resistance is due to an unstable plasmid, repeated culturing in an antibiotic-free environment may lead to plasmid loss and a return to susceptibility. However, resistance caused by chromosomal mutations is a stable genetic trait and is generally not reversible.
Data Presentation
Summarizing quantitative data in a clear format is essential for interpreting resistance profiles.
Table 1: Example MIC Profile for this compound-Resistant E. coli
| Strain ID | Genotype (dfrB) | Key Efflux Pump Gene | MIC (µg/mL) | Fold Change in MIC | Resistance Level |
| WT | Wild-type | acrA (basal) | 2 | - | Susceptible |
| R-01 | Wild-type | acrA (10-fold upregulation) | 16 | 8 | Intermediate |
| R-02 | L28R mutation | acrA (basal) | 64 | 32 | Resistant |
| R-03 | L28R mutation | acrA (12-fold upregulation) | >256 | >128 | High-Level Resistant |
MIC values are hypothetical examples for illustrative purposes.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the minimum concentration of this compound that inhibits visible bacterial growth.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of this compound in CAMHB to achieve a range of desired concentrations. Leave one column with broth only as a sterility control and another column with broth and bacteria as a growth control.
-
Prepare Inoculum: From a fresh culture plate, suspend isolated colonies in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB so that each well receives a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial suspension to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[13]
Protocol 2: PCR and Sanger Sequencing of the dfr Gene
This protocol amplifies and sequences the dfr gene to identify resistance-conferring mutations.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both your resistant isolate and a susceptible control strain using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction containing: genomic DNA template, forward and reverse primers flanking the dfr gene, dNTPs, PCR buffer, and a Taq polymerase.
-
Use a thermal cycler with an optimized program: an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Verify PCR Product: Run a small volume of the PCR product on an agarose gel to confirm that a single band of the expected size has been amplified.
-
PCR Product Cleanup: Purify the remaining PCR product to remove unincorporated primers and dNTPs using a PCR cleanup kit or enzymatic method.
-
Sanger Sequencing: Send the purified PCR product and a sequencing primer (either the forward or reverse PCR primer) to a sequencing facility.
-
Sequence Analysis: Align the resulting sequence from the resistant isolate with the sequence from the susceptible control strain using alignment software (e.g., BLAST, ClustalW) to identify any nucleotide changes.
Protocol 3: RT-qPCR for Efflux Pump Gene Expression
This protocol quantifies the relative expression of an efflux pump gene (e.g., acrA).
-
Bacterial Culture and Treatment: Grow your resistant and susceptible strains to mid-log phase. If desired, expose a subset of the cultures to a sub-inhibitory concentration of this compound for a defined period.
-
RNA Extraction: Immediately stabilize the bacterial cultures with an RNA stabilization reagent and extract total RNA using a commercial kit. Perform an on-column or in-solution DNase treatment to eliminate contaminating gDNA.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer. Check RNA integrity on an agarose gel.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcriptase, random primers or gene-specific primers, and dNTPs. Include a "-RT" control for each RNA sample.
-
qPCR:
-
Prepare qPCR reactions containing: cDNA template, forward and reverse primers for your target efflux pump gene and a validated reference gene, and a SYBR Green or probe-based qPCR master mix.
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative expression of the target gene using the 2-ΔΔCq method, normalizing to the reference gene and comparing the treated/resistant sample to the untreated/susceptible control.
Mandatory Visualizations
Caption: Mechanism of this compound action and key resistance pathways.
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. Troubleshooting your PCR [takarabio.com]
- 4. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 5. blog.genewiz.com [blog.genewiz.com]
- 6. Interpretation of Sanger Sequencing Results - CD Genomics [cd-genomics.com]
- 7. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Validation of Reference Genes for Accurate RT-qPCR Normalization in Aeluropus littoralis Under Drought, Cold, and ABA Treatments [mdpi.com]
- 10. Selection and Validation of Reference Genes for RT-qPCR Analysis in Spinacia oleracea under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of reference genes for the normalization of RT-qPCR gene expression in Bacillus siamensis 1021 grown in different culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Contributions and Challenges of High Throughput qPCR for Determining Antimicrobial Resistance in the Environment: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brodimoprim Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Brodimoprim in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable oral bioavailability of this compound in our rat model. What are the potential causes?
A1: Low and variable oral bioavailability of this compound, despite its generally reported good absorption, can stem from several factors. Key areas to investigate include:
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Poor Solubility and Dissolution: While this compound is a lipophilic compound, its aqueous solubility may be a limiting factor, especially at higher doses.[1] The dissolution rate from the solid form in the gastrointestinal (GI) tract is a critical step for absorption.
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Formulation Issues: The choice of vehicle and excipients in your formulation is crucial. An inadequate formulation may lead to drug precipitation in the GI tract, poor wetting, or aggregation of drug particles, all of which reduce the effective surface area for absorption.[2][3]
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Gastrointestinal Tract Physiology: The specific pH of the rodent stomach and intestines can influence the ionization and solubility of this compound. Additionally, GI motility and transit time can impact the extent of drug absorption.
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Metabolism: While metabolic degradation is the primary elimination process for this compound, extensive first-pass metabolism in the gut wall or liver could reduce the amount of active drug reaching systemic circulation.[4] this compound is a dihydrofolate reductase inhibitor, and its metabolism may be similar to trimethoprim, which involves O-demethylation and subsequent conjugation.[5]
Q2: How can we improve the solubility and dissolution rate of our this compound formulation?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound:[1][6]
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Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[6][7] Techniques like micronization or nanocrystallization can be effective.[2][7] Nanosuspensions, which consist of the drug suspended in a liquid medium without any matrix material, can significantly improve solubility and dissolution.[1]
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Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[1] This can create a solid solution or a eutectic mixture, enhancing drug dissolution. Common carriers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[1]
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Co-solvency: The addition of a water-miscible solvent in which the drug is highly soluble can increase its concentration in the formulation.[7] This is a straightforward method to produce and evaluate.
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pH Adjustment: Modifying the pH of the drug's microenvironment can increase the solubility of ionizable drugs.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[1]
Q3: What are some advanced formulation approaches to enhance this compound bioavailability?
A3: For more challenging cases, advanced drug delivery systems can be explored:
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids.[2][3] This approach can improve drug solubilization and absorption.[2]
-
Lipid-Based Formulations: Encapsulating the drug in lipid excipients can enhance solubilization and absorption, leading to improved bioavailability.[3]
-
Nanosuspensions: Formulating this compound as a nanosuspension can significantly increase its surface area and dissolution velocity.[6]
Q4: We are planning a pharmacokinetic study for a new this compound formulation in rats. What are the key parameters to measure?
A4: A well-designed pharmacokinetic study is essential to evaluate the performance of your formulation. Key parameters to measure in plasma samples include:
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.
Comparing these parameters between your new formulation and a control (e.g., an aqueous solution or a simple suspension) will allow you to quantify the improvement in bioavailability.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from literature, which can serve as a baseline for your experimental work.
Table 1: Single Dose Pharmacokinetics of this compound in Healthy Volunteers
| Dose (mg) | Cmax (mg/L) | AUC (mg.h/L) |
| 150 | 1.5 | 73 |
| 400 | 3.3 | 156 |
| 600 | 6.2 | 290 |
Data from a study in healthy human volunteers.[4]
Table 2: Pharmacokinetic Parameters of this compound in Serum and Skin Blister Fluid
| Parameter | Serum | Skin Blister Fluid |
| Peak Concentration (mg/L) | 3.2 ± 1.0 | 1.0 ± 0.2 |
| Terminal Half-life (h) | 25.9 ± 2.2 | 42.2 ± 6.5 |
| AUC (% of Serum) | 100 | 73 |
Following a 400 mg oral dose in human volunteers.[8]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
This protocol describes a general method for preparing a nanosuspension, which can be adapted for this compound to enhance its dissolution rate.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., Hydroxypropyl-β-cyclodextrin or Trehalose in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in purified water.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the milling chamber of the high-energy media mill.
-
Transfer the pre-suspension into the milling chamber.
-
Mill the suspension at a controlled temperature for a specified duration to achieve the desired particle size (typically < 200 nm).
-
Monitor the particle size distribution periodically using a particle size analyzer.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used for in-vitro dissolution studies or lyophilized for solid dosage form development.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to evaluate the oral bioavailability of a new this compound formulation.
Animals:
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Male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Fast the rats overnight (with free access to water) before drug administration.
-
Divide the rats into groups (e.g., control formulation, test formulation).
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., HPLC with fluorescence detection).[4]
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Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
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Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of trimethoprim in neonatal and young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Pharmacokinetics of this compound in serum and skin blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Brodimoprim in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Brodimoprim in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antibiotic belonging to the diaminopyrimidine class that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate synthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3] THF is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA, RNA, and protein synthesis.[1] By inhibiting DHFR, this compound depletes the cellular supply of THF, thereby impeding bacterial growth and replication.[1][2]
Q2: Is this compound selective for bacterial DHFR?
A2: Yes, this compound is designed to be highly selective for bacterial DHFR over the human (mammalian) form of the enzyme.[1] This selectivity is attributed to a much higher binding affinity for the bacterial enzyme, which minimizes its direct toxic effects on human cells.[1]
Q3: What are potential off-target effects of this compound in mammalian cell-based assays?
A3: While this compound is selective for bacterial DHFR, at higher concentrations used in cell-based assays, the potential for off-target effects in mammalian cells should be considered. Direct off-target profiling of this compound in mammalian cells is not extensively documented in publicly available literature. However, based on its structural similarity to trimethoprim and its chemical class (diaminopyrimidine), potential off-target effects could include:
-
Inhibition of mammalian DHFR: Although weaker, inhibition of the host cell's DHFR can occur at high concentrations, leading to disruptions in nucleotide synthesis and cell proliferation.
-
Interaction with other enzymes: Diaminopyrimidine-based compounds have been known to interact with other proteins, such as kinases, due to structural similarities in binding pockets.
-
Alterations in cellular metabolism: As a structural analogue of a natural substrate, this compound might interfere with other metabolic pathways. Studies on trimethoprim have shown it can cause pH-related off-target effects on amino acid metabolism and induce cellular stress responses.[4]
Q4: What are the initial signs of potential off-target effects in my experiments?
A4: Common indicators that you may be observing off-target effects include:
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Inconsistent results with other DHFR inhibitors: A structurally different DHFR inhibitor produces a different phenotype or no effect at all.
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Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when DHFR expression is knocked down or knocked out using techniques like siRNA or CRISPR.
-
Effects at concentrations significantly higher than the expected IC50 for the target: If the observed cellular effect only occurs at concentrations far exceeding what is necessary for DHFR inhibition, off-target binding is likely.
-
Unexpected cellular toxicity: The compound induces cell death or stress responses that are not consistent with the known consequences of DHFR inhibition.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent phenotypic results after this compound treatment.
Possible Cause: The observed phenotype may be due to an off-target effect rather than the inhibition of DHFR.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Recommended Actions:
-
Dose-Response Analysis: Determine the potency of this compound for the observed phenotype and compare it to its known potency for DHFR inhibition. A significant discrepancy suggests an off-target effect.
-
Orthogonal Validation: Use a structurally different DHFR inhibitor (e.g., methotrexate). If the same phenotype is observed, it strengthens the evidence for an on-target effect.
-
Genetic Validation: Use siRNA or CRISPR-Cas9 to knockdown or knockout the DHFR gene. If the phenotype is lost, it confirms that the effect is mediated through DHFR.
-
Target Engagement Assay: Directly confirm that this compound binds to DHFR in your cells at the effective concentrations using a Cellular Thermal Shift Assay (CETSA).
Issue 2: High cellular toxicity observed at concentrations intended for DHFR inhibition.
Possible Cause: The toxicity may be a result of off-target interactions or a consequence of inhibiting the mammalian DHFR to a greater extent than anticipated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cellular toxicity.
Recommended Actions:
-
Optimize Concentration: Use the lowest possible concentration of this compound that still achieves the desired level of DHFR inhibition.
-
Comparative Toxicity: Compare the toxicity profile of this compound with other DHFR inhibitors. If this compound is significantly more toxic, it may have unique off-target effects.
-
Inactive Control: If available, use a structurally similar but inactive analog of this compound as a negative control. If the inactive analog does not cause toxicity, the observed effect is likely due to the specific interactions of this compound.
-
Rescue Experiment: Attempt to rescue the toxic phenotype by supplementing the cell culture medium with downstream products of the folate pathway, such as thymidine and purines. If the toxicity is mitigated, it is likely an on-target effect.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to DHFR in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability is measured to confirm target engagement.
Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).[5]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Quantify the protein concentration in the supernatant.
-
Analyze the amount of soluble DHFR in each sample by Western blot using a specific anti-DHFR antibody.
-
-
Data Analysis:
-
Quantify the band intensities for DHFR at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the percentage of soluble DHFR against temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Protocol 2: siRNA-Mediated Knockdown for Target Validation
Objective: To determine if the observed phenotype of this compound is dependent on the presence of DHFR.
Methodology:
-
siRNA Transfection:
-
Seed cells in antibiotic-free medium.
-
Transfect cells with siRNA targeting DHFR or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol. It is recommended to test two or three different siRNA sequences for the target gene.[6]
-
-
Incubation and Knockdown Confirmation:
-
Incubate the cells for 48-72 hours to allow for DHFR knockdown.
-
Confirm the knockdown efficiency by measuring DHFR protein levels via Western blot or mRNA levels via qRT-PCR.
-
-
This compound Treatment:
-
Treat the DHFR-knockdown cells and control cells with this compound at the desired concentration.
-
-
Phenotypic Analysis:
-
Assess the cellular phenotype of interest in both the knockdown and control cells.
-
-
Data Analysis:
-
Compare the effect of this compound in DHFR-knockdown cells to the control cells. If the phenotype is significantly reduced or absent in the knockdown cells, it validates that the effect is on-target.
-
Data Presentation
Table 1: Example Data for CETSA
| Temperature (°C) | % Soluble DHFR (Vehicle) | % Soluble DHFR (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Table 2: Example Data for siRNA Knockdown Validation
| Condition | Phenotypic Readout (Arbitrary Units) |
| Control siRNA + Vehicle | 10 |
| Control siRNA + this compound | 85 |
| DHFR siRNA + Vehicle | 12 |
| DHFR siRNA + this compound | 15 |
Signaling Pathway
Caption: The Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. pH plays a role in the mode of action of trimethoprim on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brodimoprim Preclinical Treatment Protocols
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Brodimoprim in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic antibiotic and a structural derivative of trimethoprim.[1] Its primary mechanism of action is the selective inhibition of bacterial dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for the production of purines, thymidine, and certain amino acids. By competitively inhibiting DHFR, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of DNA, RNA, and proteins in bacteria, ultimately leading to cell death.[2][3] The affinity of this compound for bacterial DHFR is significantly higher than for the human equivalent, which accounts for its selective toxicity.[2]
Q2: What is the spectrum of activity of this compound?
A2: this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] It is particularly effective against pathogens responsible for respiratory and urinary tract infections.[3]
Q3: What are the primary clinical indications for this compound?
A3: Clinically, this compound has been used for the treatment of upper and lower respiratory tract infections, bacterial gastroenteritis, and typhoid fever.[3][5]
Troubleshooting Guide
Issue: Poor or inconsistent oral bioavailability in animal studies.
-
Possible Cause 1: Inadequate formulation.
-
Troubleshooting Step: this compound has low aqueous solubility. For oral administration in preclinical models, it is often necessary to prepare a suspension. While specific vehicles used in published preclinical studies are not detailed in the available literature, a common approach for poorly soluble compounds is to use a vehicle such as 1% methylcellulose with 0.4% Tween 80. It is crucial to ensure the suspension is homogenous and the particle size is minimized to improve absorption.
-
-
Possible Cause 2: First-pass metabolism.
-
Troubleshooting Step: Significant first-pass metabolism can reduce the systemic exposure of an orally administered drug. While detailed preclinical pharmacokinetic data for this compound is limited, consider co-administering with an inhibitor of relevant metabolic enzymes if known, or consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism and establish a baseline for systemic exposure.
-
Issue: Unexpected toxicity observed in a specific animal model.
-
Possible Cause: Species-specific sensitivity.
-
Troubleshooting Step: Preclinical toxicology studies have shown that dogs are particularly sensitive to this compound, with poor tolerance at doses of 20 mg/kg/day.[2] In contrast, rats and baboons tolerated higher doses (up to 50 mg/kg/day and 150 mg/kg/day, respectively).[2] If unexpected toxicity is observed, it is critical to review the literature for known species-specific sensitivities and consider using an alternative animal model if appropriate. The target organs for toxicity include the central nervous system, liver, red blood cells, and thyroid gland.[2]
-
Issue: Reproductive toxicity observed in breeding studies.
-
Possible Cause: Known reproductive toxicant at high doses.
-
Troubleshooting Step: Reproductive toxicity studies in rats have shown that this compound at a dose of 100 mg/kg/day can lead to adverse effects on fetal/litter weight, survival of offspring, and litter size, as well as an increased incidence of skeletal variations and malformations.[2] If reproductive studies are planned, it is advisable to use a lower dose range and carefully monitor for these specific adverse outcomes. Doses up to 100 mg/kg/day were not found to be teratogenic or embryotoxic in rabbits.[2]
-
Data Presentation
Table 1: Summary of Preclinical Toxicology Data for this compound
| Species | Route of Administration | Tolerated Dose Level | Observations and Target Organs | Citation |
| Rat | Oral | Up to 50 mg/kg/day (repeated dose) | Generally well tolerated. At 100 mg/kg/day in reproductive studies, effects on fetal/litter weight, offspring survival, and litter size were observed. | [2] |
| Baboon | Oral | Up to 150 mg/kg/day (repeated dose) | No toxic effects observed. | [2] |
| Dog | Oral | < 20 mg/kg/day (repeated dose) | Poorly tolerated at 20 mg/kg/day. Target organs include the central nervous system, liver, red blood cells, and thyroid gland. | [2] |
| Rabbit | Oral | Up to 100 mg/kg/day | Not teratogenic or embryotoxic. | [2] |
Table 2: Human Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Dose | Cmax (mg/L) | AUC (mg.h/L) | Elimination Half-life (h) | Oral Bioavailability | Citation |
| 150 mg | 1.5 | 73 | 32-35 | 80-90% | [6][7] |
| 400 mg | 3.3 | 156 | 32-35 | 80-90% | [6][7] |
| 600 mg | 6.2 | 290 | 32-35 | 80-90% | [6][7] |
Experimental Protocols
General Protocol for a Repeated Dose Oral Toxicity Study in Rats (Based on available data and general toxicology principles)
-
Objective: To assess the potential toxicity of this compound following daily oral administration for a specified duration.
-
Animals: Young adult rats (e.g., Sprague-Dawley or Wistar), both male and female.
-
Groups:
-
Group 1: Vehicle control (e.g., 1% methylcellulose in water).
-
Group 2: Low dose this compound.
-
Group 3: Mid dose this compound.
-
Group 4: High dose this compound (e.g., up to 50 mg/kg/day).
-
-
Administration:
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: While the exact duration of published studies is not specified, a 28-day study is a common duration for sub-chronic toxicity testing.
-
-
Observations:
-
Daily: Clinical signs of toxicity, mortality, and morbidity.
-
Weekly: Body weight and food consumption.
-
At termination: Hematology, clinical chemistry, and gross pathology.
-
Histopathology: Examination of target organs identified in previous studies (CNS, liver, thyroid) and other standard tissues.
-
-
Data Analysis: Statistical analysis of quantitative data (body weight, hematology, clinical chemistry) to compare treated groups with the control group.
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Generalized workflow for preclinical toxicity assessment of this compound.
References
- 1. Pharmacokinetic profile of this compound: oral bioavailability and penetration into interstitial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicology and safety pharmacology of this compound in comparison to trimethoprim and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: therapeutic efficacy and safety in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of this compound in respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. fda.gov [fda.gov]
Validation & Comparative
Brodimoprim vs. Trimethoprim: A Comparative Analysis of Antibacterial Activity
A detailed guide for researchers, scientists, and drug development professionals on the comparative antibacterial profiles of brodimoprim and trimethoprim, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the antibacterial agents this compound and trimethoprim, both belonging to the diaminopyrimidine class of antibiotics. The document outlines their mechanism of action, presents a comparative analysis of their in vitro antibacterial activity, and details the experimental protocols for assessing their efficacy.
Mechanism of Action: Targeting Dihydrofolate Reductase
Both this compound and trimethoprim exert their antibacterial effects by selectively inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[1] This inhibition disrupts the production of tetrahydrofolic acid, a vital cofactor for the synthesis of purines, thymidine, and ultimately, bacterial DNA, RNA, and proteins.[1] this compound is a structural analog of trimethoprim, and both are designed to have a much higher affinity for bacterial DHFR than for the mammalian counterpart, which accounts for their selective toxicity.
Comparative Antibacterial Activity
While both drugs share a common mechanism, studies have revealed nuances in their antibacterial spectrum and potency. This compound is often described as having a broader spectrum of activity and enhanced potency compared to trimethoprim.[1]
A comparative study on their antibacterial spectrum revealed that trimethoprim was slightly more active against a range of Enterobacteriaceae.[2] In contrast, this compound demonstrated 2- to 4-fold greater activity against several strains of Neisseria, Nocardia, Vibrio cholerae, Bacteroides, and other anaerobes.[2] Notably, the MIC90 values for this compound against Clostridium and Fusobacterium species were lower than those of trimethoprim.[2]
Another study involving 237 bacterial strains, predominantly isolated from respiratory tract infections, found no significant difference in the in vitro activities of this compound and trimethoprim.[3] This research concluded that this compound's in vitro antibacterial and bactericidal activities were at least equal to those of reference drugs against most respiratory pathogens.[3]
| Bacterial Group/Species | Comparative Activity | Reference |
| Enterobacteriaceae | Trimethoprim slightly more active | [2] |
| Neisseria spp. | This compound 2-4 fold more active | [2] |
| Nocardia spp. | This compound 2-4 fold more active | [2] |
| Vibrio cholerae | This compound 2-4 fold more active | [2] |
| Bacteroides spp. | This compound 2-4 fold more active | [2] |
| Other Anaerobes | This compound 2-4 fold more active | [2] |
| Clostridium spp. | This compound has lower MIC90 | [2] |
| Fusobacterium spp. | This compound has lower MIC90 | [2] |
| Respiratory Pathogens (237 strains) | No significant difference in in vitro activity | [3] |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of this compound and trimethoprim is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
General Broth Microdilution Protocol
The following is a generalized workflow for determining the MIC of this compound and trimethoprim.
Detailed Methodology
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and trimethoprim are prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.
-
Preparation of Inoculum: Bacterial isolates are grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Assay Procedure:
-
A 96-well microtiter plate is used.
-
Serial two-fold dilutions of each antimicrobial agent are prepared directly in the plate using CAMHB.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Positive (wells with bacteria and no antibiotic) and negative (wells with media only) controls are included on each plate.
-
-
Incubation: The inoculated plates are incubated at 35-37°C in ambient air for 16-20 hours.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Conclusion
This compound and trimethoprim are effective inhibitors of bacterial dihydrofolate reductase. While they share a common mechanism of action, available data suggests that this compound may offer a broader spectrum of activity, particularly against certain anaerobic bacteria. Trimethoprim, however, appears to be slightly more potent against Enterobacteriaceae. The choice between these two agents for research or development purposes should be guided by the specific target pathogens and the desired antibacterial profile. Further head-to-head studies with comprehensive MIC data across a wide range of clinical isolates are warranted to provide a more definitive comparative assessment.
References
Brodimoprim: A Potent and Selective Inhibitor of Bacterial Dihydrofolate Reductase
A Comparative Guide for Researchers
Brodimoprim, a synthetic diaminopyrimidine antibacterial agent, demonstrates a superior selective inhibition of bacterial dihydrofolate reductase (DHFR) compared to its structural analog, Trimethoprim. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent.
Superior Inhibitory Activity Against Bacterial DHFR
This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria. This pathway is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] By binding to the active site of bacterial DHFR with high affinity, this compound effectively blocks the synthesis of these essential molecules, leading to bacterial growth inhibition and cell death.
Experimental data consistently demonstrates that this compound is a more potent inhibitor of bacterial DHFR than Trimethoprim. Studies have shown that this compound exhibits a two- to three-fold greater effectiveness against a wide range of bacterial DHFR enzymes. This enhanced activity extends to some Trimethoprim-resistant bacterial strains, suggesting that this compound may be a valuable alternative in cases of resistance.
The key advantage of this compound, similar to Trimethoprim, lies in its selectivity. It shows a significantly higher affinity for bacterial DHFR compared to the corresponding mammalian enzyme. This selectivity is crucial for its therapeutic efficacy, as it minimizes off-target effects and potential toxicity in the host. While this compound does exhibit a slightly higher affinity for rat liver DHFR than Trimethoprim, the overall selectivity for bacterial over mammalian DHFR remains comparable for both compounds.
Quantitative Comparison of DHFR Inhibition
The following table summarizes the inhibitory activity of this compound and Trimethoprim against DHFR from various bacterial and vertebrate sources, presented as 50% inhibitory concentrations (IC50) and inhibition constants (Ki).
| Enzyme Source | Inhibitor | IC50 (nM) | Ki (nM) |
| Escherichia coli | This compound | 1.5 | 0.3 |
| Trimethoprim | 3.0 | 0.6 | |
| Staphylococcus aureus | This compound | 2.5 | - |
| Trimethoprim | 5.0 | - | |
| Lactobacillus casei | This compound | 70 | 25 |
| Trimethoprim | 200 | 50 | |
| Rat Liver | This compound | 33,000 | 7,500 |
| Trimethoprim | 180,000 | 90,000 |
Data sourced from "Properties of this compound as an Inhibitor of Dihydrofolate Reductases" by Then, R. et al. (1984).
Visualizing the Mechanism and Experimental Workflow
To better understand the role of this compound, the following diagrams illustrate the folate synthesis pathway and a typical experimental workflow for assessing DHFR inhibition.
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a spectrophotometric method for determining the inhibitory activity of compounds against DHFR.
1. Materials and Reagents:
-
Purified DHFR enzyme (e.g., from E. coli)
-
Dihydrofolate (DHF)
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
This compound and Trimethoprim stock solutions
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DHFR enzyme in assay buffer. The final concentration should be determined empirically to yield a linear rate of NADPH oxidation for at least 10 minutes.
-
Prepare a stock solution of DHF in assay buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare serial dilutions of this compound and Trimethoprim in assay buffer to cover a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or buffer for control wells)
-
DHFR enzyme solution
-
-
Mix gently and pre-incubate for 5 minutes at room temperature.
-
-
Initiation of Reaction:
-
To each well, add the DHF substrate and NADPH cofactor to initiate the reaction. The final reaction volume is typically 200 µL.
-
-
Measurement:
-
Immediately place the microplate in a spectrophotometer pre-set to 340 nm and 25°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Disclaimer: This guide is intended for informational purposes for a research audience. The experimental protocol provided is a general guideline and may require optimization for specific experimental conditions.
References
A Comparative Analysis of Brodimoprim and Other Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brodimoprim with other prominent dihydrofolate reductase (DHFR) inhibitors. The information presented is intended to assist researchers and professionals in drug development in understanding the comparative efficacy and mechanisms of these compounds.
Introduction to DHFR Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the metabolic pathway of folate.[1] It facilitates the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] The inhibition of DHFR disrupts the production of these essential molecules, thereby impeding DNA synthesis and cell proliferation.[1] This mechanism has made DHFR a significant target for the development of various therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs.
DHFR inhibitors can be broadly categorized into two main classes:
-
Classical Antifolates: These are structural analogs of folic acid, such as Methotrexate. They typically exhibit high affinity for both prokaryotic and eukaryotic DHFR.
-
Non-classical Antifolates: This diverse group includes compounds like Trimethoprim, Pyrimethamine, and this compound. They are not structurally similar to folic acid and often display selective inhibition of microbial DHFR over its mammalian counterpart.
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors function by competitively binding to the active site of the DHFR enzyme, thereby preventing the binding of the natural substrate, dihydrofolate (DHF).[1] This competitive inhibition blocks the synthesis of tetrahydrofolate (THF), leading to a depletion of the one-carbon donors necessary for the synthesis of thymidylate and purine nucleotides. The ultimate consequence is the cessation of DNA replication and cell division. The selective toxicity of antibacterial DHFR inhibitors like this compound and Trimethoprim stems from their significantly higher affinity for bacterial DHFR compared to human DHFR.[1]
Figure 1. Signaling pathway of DHFR inhibition.
This compound: A Diaminopyrimidine Antibiotic
This compound is a synthetic, orally active antibacterial agent belonging to the diaminopyrimidine class of DHFR inhibitors.[1] Structurally, it is an analog of trimethoprim, with a bromine atom replacing a methoxy group on the benzyl ring.[2] Like trimethoprim, this compound is a selective inhibitor of bacterial dihydrofolate reductase.[2] It is primarily used in the treatment of bacterial infections, particularly those affecting the respiratory tract.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected DHFR inhibitors. Direct enzymatic inhibition data (IC50/Ki) for this compound against purified bacterial DHFR is not widely available in the public domain. However, literature suggests that this compound's inhibitory activity is often two- to threefold more effective than that of Trimethoprim against a variety of bacterial DHFRs.[3] The comparison below is therefore based on Minimum Inhibitory Concentration (MIC) values, which reflect the whole-cell antibacterial activity.
Table 1: Comparative Antibacterial Activity (MIC µg/mL) of this compound and Trimethoprim
| Bacterial Species | This compound (MIC90) | Trimethoprim (MIC90) | Reference(s) |
| Enterobacteriaceae | Slightly less active | Slightly more active | [4] |
| Neisseria spp. | 2-4 fold more active | - | [4] |
| Nocardia spp. | 2-4 fold more active | - | [4] |
| Vibrio cholerae | 2-4 fold more active | - | [4] |
| Bacteroides spp. | 2-4 fold more active | - | [4] |
| Clostridium spp. | Lower | Higher | [4] |
| Fusobacterium spp. | Lower | Higher | [4] |
| Haemophilus influenzae | Low MICs | Low MICs | [2] |
| Legionella pneumophila | Low MICs | Low MICs | [2] |
| Staphylococcus aureus (methicillin-susceptible) | Low MICs | Low MICs | [2] |
| Streptococcus pneumoniae (penicillin-susceptible) | Low MICs | Low MICs | [2] |
Table 2: Enzymatic Inhibition Data for Various DHFR Inhibitors
| Inhibitor | Target Organism | DHFR Isoform | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Various Bacteria | Bacterial | 2-3x more effective than TMP (qualitative) | 2-3x more effective than TMP (qualitative) | [3] |
| Trimethoprim | Escherichia coli | Wild-type | - | 4-5 | [5] |
| Staphylococcus aureus | Wild-type (DfrB) | - | ~2.7 | [5] | |
| Homo sapiens | Human | 30,000 | 2,600 | [5] | |
| Methotrexate | Escherichia coli | Wild-type | ~1,000 | - | [5] |
| Homo sapiens | Human | ~1 | 0.003-0.1 | [5] | |
| Pyrimethamine | Toxoplasma gondii | TgDHFR | 139 | - | [5] |
| Homo sapiens | Human | 760 | 470 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of comparative data.
DHFR Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified DHFR. The activity is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Materials:
-
Purified recombinant DHFR enzyme (e.g., from E. coli)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM TES buffer, pH 7.0)
-
Test inhibitor compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and the diluted inhibitor to the respective wells.
-
Initiate the reaction by adding a solution of DHF and NADPH.
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 10-20 minutes).
-
The rate of decrease in absorbance is proportional to the DHFR activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test antimicrobial agent (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator (35-37°C)
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial agent in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Figure 2. Experimental workflow for DHFR inhibitor evaluation.
Conclusion
This compound is a potent and selective inhibitor of bacterial DHFR, demonstrating comparable or, in some cases, superior in vitro activity to its analog, trimethoprim. Its distinct pharmacokinetic profile, including a longer half-life, offers potential advantages. While direct enzymatic inhibition data for this compound is not as readily available as for other DHFR inhibitors, the existing MIC data supports its efficacy against a broad spectrum of bacterial pathogens. Further research providing detailed kinetic data on this compound's interaction with various bacterial DHFR enzymes would be beneficial for a more complete comparative analysis and for guiding the development of next-generation DHFR inhibitors.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. In vitro this compound activity on bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Resistance: A Comparative Guide to Brodimoprim Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of cross-resistance patterns between brodimoprim, a dihydrofolate reductase (DHFR) inhibitor, and other key antibiotic classes. The information is supported by summaries of experimental data and methodologies to aid in research and development efforts.
This compound: Mechanism of Action and Resistance
This compound, a structural analogue of trimethoprim, exerts its antibacterial effect by competitively inhibiting bacterial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and amino acids.[2][3] By blocking this pathway, this compound effectively halts bacterial growth and replication.
The primary mechanism of resistance to this compound, similar to trimethoprim, is the acquisition of plasmid-encoded genes that produce altered DHFR enzymes with reduced affinity for the antibiotic.[1] This shared mechanism is the principal driver of cross-resistance between these two compounds.
References
A Comparative In Vivo Efficacy Analysis of Brodimoprim and Amoxicillin
This guide provides a detailed comparison of the in vivo efficacy of two prominent antibacterial agents: Brodimoprim, a dihydrofolate reductase inhibitor, and Amoxicillin, a β-lactam antibiotic. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, and performance in preclinical and clinical settings. While direct head-to-head preclinical in vivo studies with detailed bacteriological endpoints are limited, this guide synthesizes available data from various sources to present an objective comparison.
Mechanism of Action
The fundamental difference in the antibacterial activity of this compound and Amoxicillin lies in their distinct molecular targets within bacterial cells.
This compound: As a diaminopyrimidine antibiotic, this compound selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid.[1] This coenzyme is essential for the production of purines and ultimately DNA, leading to a bacteriostatic effect that halts bacterial growth and replication.[1]
Amoxicillin: Amoxicillin is a broad-spectrum, semi-synthetic aminopenicillin that exerts a bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It specifically targets penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis, leading to cell lysis and death.[2]
Diagram of Signaling Pathways
References
Validating the Therapeutic Window of Brodimoprim in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic window of Brodimoprim, a dihydrofolate reductase (DHFR) inhibitor, against other established antibiotics. By examining available efficacy and toxicity data, this document aims to offer a framework for researchers engaged in the preclinical assessment of novel antibacterial agents. The data presented is compiled from various preclinical studies, and direct comparisons should be interpreted with caution due to variations in experimental design.
Introduction to this compound
This compound is a broad-spectrum antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. This inhibition disrupts the production of essential components for bacterial DNA, RNA, and protein synthesis.
Comparative Analysis of Therapeutic Window
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the ratio of the toxic dose to the therapeutic dose. In preclinical studies, this is often represented by the therapeutic index (TI), calculated as the ratio of the 50% lethal dose (LD50) or maximum tolerated dose (MTD) to the 50% effective dose (ED50).
Table 1: Preclinical Efficacy and Toxicity Data of this compound and Comparators
| Antibiotic | Animal Model | Efficacy (ED50) | Toxicity (LD50 / MTD) | Therapeutic Index (Approx.) | Source(s) |
| This compound | Rat | Data not available | MTD: >50 mg/kg (oral) | Not calculable | [2] |
| Trimethoprim/Sulfamethoxazole | Mouse | Data not available | LD50: 5513 mg/kg (oral) | Not calculable | [3][4] |
| Ciprofloxacin | Mouse (various bacterial infections) | <2.0 mg/kg (Gram-negative)0.7 - 7.0 mg/kg (Staphylococcal) | Data from same study not available | Not calculable | [5][6] |
| Levofloxacin | Mouse (P. aeruginosa infection) | 2.09 - 13.80 mg/kg (oral) | Data from same study not available | Not calculable | [7][8] |
Note: The therapeutic indices are marked as "Not calculable" because the efficacy and toxicity data were not obtained from the same preclinical studies, which is essential for a direct and accurate calculation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are generalized protocols for key experiments used to determine the therapeutic window of antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
In Vivo Efficacy Testing (ED50 Determination) in a Murine Infection Model
This protocol outlines the determination of the effective dose 50 (ED50), the dose of a drug that is therapeutically effective in 50% of the population.
Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., Escherichia coli, Staphylococcus aureus).
-
Treatment: Graded doses of the test antibiotic are administered orally or intravenously at specified time points post-infection. A control group receives a placebo.
-
Observation: The survival of the animals is monitored over a period of 7-10 days.
-
ED50 Calculation: The ED50 is calculated using statistical methods (e.g., probit analysis) based on the survival data.
Acute Oral Toxicity Testing (LD50/MTD Determination)
This protocol is based on the OECD Guidelines for the Testing of Chemicals (e.g., TG 420, 423, or 425) to determine the acute oral toxicity.[9][10][11][12]
Protocol:
-
Animal Model: Typically, female rats are used.
-
Dosing: A single, high dose of the test substance is administered orally to a small number of animals.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Clinical signs, body weight changes, and any pathological findings are recorded.
-
Dose Adjustment: Based on the outcome of the initial dose, subsequent animals are dosed at lower or higher fixed dose levels.
-
LD50/MTD Estimation: The LD50 (the dose causing mortality in 50% of animals) or the MTD (the highest dose that does not cause unacceptable toxicity) is determined based on the observed outcomes.[13]
Visualizing Experimental Workflows and Pathways
Signaling Pathway of Dihydrofolate Reductase (DHFR) Inhibition
Caption: Mechanism of this compound action via DHFR inhibition.
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index.
Conclusion
This guide provides a comparative overview of the preclinical therapeutic window of this compound and selected alternative antibiotics. The available data suggests that this compound has a favorable safety profile in preclinical models.[2] However, a definitive comparison of the therapeutic index is challenging due to the lack of standardized studies that concurrently evaluate both efficacy and toxicity for all compounds. Future preclinical research should aim to conduct head-to-head comparative studies using standardized in vivo infection models to provide a more direct and robust assessment of the therapeutic window of this compound relative to other antibiotics. Such studies are essential for making informed decisions in the drug development process.
References
- 1. In vitro this compound activity on bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicology and safety pharmacology of this compound in comparison to trimethoprim and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Genotoxicity and Cytotoxicity Kinetics of Trimethoprim Sulfamethoxazole in Well-nourished and Undernourished Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models: the in-vivo evaluation of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. umwelt-online.de [umwelt-online.de]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
A Head-to-Head In Vitro Comparison of Brodimoprim and Ciprofloxacin
Introduction to Brodimoprim and Ciprofloxacin
This compound is a synthetic antibiotic belonging to the diaminopyrimidine class, structurally related to trimethoprim.[1] It is recognized for its activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its primary application is in the treatment of respiratory tract infections.[1]
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic.[3] It is widely used to treat a variety of bacterial infections, including those of the urinary tract and respiratory system.[4][5] Its potent bactericidal activity extends to a wide array of Gram-positive and Gram-negative pathogens.[4][6]
Mechanisms of Action
The antibacterial effects of this compound and Ciprofloxacin are achieved through distinct molecular mechanisms, targeting different essential bacterial processes.
This compound functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of purines, thymidine, and ultimately, bacterial DNA and proteins.
Ciprofloxacin targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[6] By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated chromosomal DNA, respectively. This disruption of DNA replication and repair processes leads to bacterial cell death.[6]
In Vitro Activity
While no single study directly compares the in vitro activity of this compound and Ciprofloxacin against the same panel of bacterial isolates, the following tables summarize their individual activities based on available literature. It is important to note that variations in experimental conditions between studies can influence MIC and MBC values.
Table 1: In Vitro Activity of this compound
| Bacterial Species | Number of Strains | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
| Haemophilus influenzae | - | - | Low | [2] |
| Legionella pneumophila | - | - | Low | [2] |
| Staphylococcus aureus (methicillin-susceptible) | - | - | Low | [2] |
| Staphylococcus aureus (methicillin-resistant) | - | - | Low | [2] |
| Streptococcus pneumoniae (penicillin-susceptible) | - | - | Low | [2] |
| Streptococci | - | - | Low | [2] |
| Enterococci | - | - | Low | [2] |
Note: Specific quantitative data for this compound is limited in the available search results. The term "Low" indicates that the original study reported low MICs without specifying the exact values.
Table 2: In Vitro Activity of Ciprofloxacin
| Bacterial Species | Number of Strains | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | - | - | ≤1 | [6] |
| Pseudomonas aeruginosa | - | - | ≤1 | [6] |
| Staphylococcus aureus | - | - | ≤1 | [6] |
| Haemophilus influenzae | - | - | 0.008 | [3] |
| Branhamella catarrhalis | - | - | 0.06 | [3] |
| Streptococcus pneumoniae | - | - | 2 | [3] |
| Klebsiella aerogenes | - | - | 0.06 | [3] |
| Legionella pneumophila | - | - | 0.015 | [3] |
Experimental Protocols
The determination of in vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is crucial for comparing the potency of antibiotics. Standardized methods are employed to ensure reproducibility and comparability of results.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The most common methods are:
-
Broth Microdilution: This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Agar Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined after the MIC has been established.
-
A small aliquot of the broth from the wells of the microtiter plate (from the broth microdilution test) that show no visible growth is subcultured onto an antibiotic-free agar plate.
-
The plates are incubated for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.
Conclusion
Based on the available literature, both this compound and Ciprofloxacin exhibit significant in vitro activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. This compound, a diaminopyrimidine, acts by inhibiting folic acid synthesis, while ciprofloxacin, a fluoroquinolone, targets DNA replication.
A direct, head-to-head comparative study evaluating the in vitro potency of this compound and Ciprofloxacin against the same panel of bacterial isolates is currently lacking in the scientific literature. Such a study would be invaluable for providing a definitive comparison of their antibacterial spectrum and potency under identical experimental conditions. The data presented in this guide, synthesized from independent studies, offers a preliminary comparison but should be interpreted with caution due to potential variations in methodologies across different research works. Future research should aim to directly compare these two antimicrobial agents to better inform their potential clinical applications and guide further drug development efforts.
References
- 1. Efficacy and tolerability of this compound in respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro this compound activity on bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of ciprofloxacin and other unrelated antimicrobials against bacterial respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the in vitro antibacterial activity of ciprofloxacin and thirteen other antimicrobial drugs with respect to recently isolated pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility pattern of uropathogens to ciprofloxacin at the Ghana police hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
The Synergistic Power of Brodimoprim and Sulfonamides: A Comparative Analysis
The combination of Brodimoprim, a potent dihydrofolate reductase (DHFR) inhibitor, with sulfonamides demonstrates a significant synergistic effect in combating a range of bacteria, particularly anaerobic species. This synergy stems from the sequential blockade of the bacterial folic acid synthesis pathway, a critical process for bacterial survival and replication. This guide provides a comparative analysis of this synergistic relationship, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Synergistic Action
The antibacterial synergy of this compound and sulfonamides is achieved by targeting two distinct enzymes in the bacterial folate biosynthesis pathway. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. This compound, a diaminopyrimidine antibiotic, then inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the pathway, which is responsible for the reduction of dihydrofolate to tetrahydrofolate. This sequential inhibition leads to a bactericidal effect, as the bacteria are unable to produce essential nucleic acids and amino acids.
Evaluating the post-antibiotic effect of Brodimoprim compared to other agents
A deep dive into the persistent antibacterial action of Brodimoprim reveals a prolonged post-antibiotic effect (PAE) against a range of clinically relevant bacteria. This guide provides a comparative evaluation of this compound's PAE with other antimicrobial agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a diaminopyrimidine antibiotic, demonstrates a significant post-antibiotic effect (PAE), a phenomenon where bacterial growth remains suppressed even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC). This persistent action is a key pharmacodynamic parameter that can influence dosing regimens and clinical efficacy.
Comparative Analysis of Post-Antibiotic Effect
Experimental data indicates that this compound exerts a notable PAE against both Gram-positive and Gram-negative bacteria. A study utilizing the Abbott AVANTAGE system found that the PAE of this compound ranged from 1.2 to 9.0 hours for Gram-positive cocci and 1.9 to 10.6 hours for Gram-negative bacilli.[1] This effect was observed after exposing the bacterial strains to this compound concentrations ranging from 0.25 to 4 times the MIC for a duration of 2 or 6 hours.[1]
For a comprehensive comparison, it is essential to consider the PAE of other antibiotic classes. While direct comparative studies using identical methodologies are limited, the following table summarizes the general PAE observed for various antibiotic classes against Gram-positive and Gram-negative bacteria.
| Antibiotic Class | Agent(s) | PAE against Gram-positive bacteria (hours) | PAE against Gram-negative bacteria (hours) |
| Diaminopyrimidine | This compound | 1.2 - 9.0 [1] | 1.9 - 10.6 [1] |
| Diaminopyrimidine | Trimethoprim | Generally shorter than this compound, though specific comparative data is limited. | Generally shorter than this compound, though specific comparative data is limited. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin, etc. | Moderate to long | Moderate to long |
| β-lactams | Penicillins, Cephalosporins, etc. | Short to moderate | Generally short or absent |
| Aminoglycosides | Gentamicin, Tobramycin, etc. | Long | Long |
| Macrolides | Erythromycin, Azithromycin, etc. | Moderate to long | Not applicable (generally not effective) |
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound's antibacterial activity and its subsequent post-antibiotic effect are attributed to its potent inhibition of bacterial dihydrofolate reductase (DHFR).[2] This enzyme is a crucial component of the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids necessary for bacterial DNA, RNA, and protein synthesis. By binding to and inhibiting DHFR, this compound effectively halts bacterial growth and replication. This compound is structurally similar to Trimethoprim but exhibits a broader spectrum of activity and enhanced potency.[2]
The following diagram illustrates the signaling pathway affected by this compound:
Experimental Protocols for PAE Determination
The determination of the post-antibiotic effect is a critical experimental procedure in the evaluation of new antimicrobial agents. The following outlines a general workflow for determining the in vitro PAE, similar to the methodology used for this compound.
In Vitro PAE Determination Workflow
Detailed Methodology for PAE Determination
1. Bacterial Strains and Culture Conditions:
-
Utilize clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.
-
Grow bacteria in appropriate broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth.
2. Antibiotic Exposure:
-
Prepare a stock solution of the test antibiotic (e.g., this compound) of known concentration.
-
Expose the bacterial culture to the antibiotic at various multiples of its predetermined MIC (e.g., 0.25x, 1x, 4x MIC).
-
A control culture without the antibiotic should be run in parallel.
-
The exposure period is typically 1 to 6 hours.
3. Antibiotic Removal:
-
After the exposure period, the antibiotic must be effectively removed from the culture. This can be achieved by:
-
Centrifugation and Washing: Pellet the bacteria by centrifugation, discard the supernatant containing the antibiotic, and resuspend the pellet in fresh, pre-warmed broth. Repeat this process multiple times.
-
Dilution: Dilute the culture significantly (e.g., 1:1000 or greater) in fresh, pre-warmed broth to reduce the antibiotic concentration to a sub-inhibitory level.
-
4. Monitoring of Bacterial Regrowth:
-
Monitor the growth of both the antibiotic-exposed and the control cultures over time. This can be done using several methods:
-
Viable Counts: At regular intervals, take aliquots from each culture, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU/mL).
-
Automated Systems: Systems like the Abbott AVANTAGE can continuously monitor bacterial growth by turbidimetry.
-
5. Calculation of the Post-Antibiotic Effect (PAE):
-
The PAE is calculated using the following formula: PAE = T - C Where:
-
T is the time required for the viable count (CFU/mL) of the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count of the unexposed control culture to increase by 1 log10.
-
Conclusion
The prolonged post-antibiotic effect of this compound against both Gram-positive and Gram-negative bacteria is a significant pharmacodynamic advantage. This characteristic, coupled with its potent inhibition of a crucial bacterial enzyme, underscores its potential as an effective antimicrobial agent. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of this compound's PAE with other antibiotics, contributing to a more comprehensive understanding of its therapeutic profile.
References
Safety Operating Guide
Navigating the Disposal of Brodimoprim: A Guide for Laboratory Professionals
The primary and most environmentally sound method for the disposal of pharmaceutical waste, including compounds like Brodimoprim, is high-temperature incineration.[1] This process ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its release into the environment and potential harm to ecosystems. Improper disposal methods, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination of water and soil.[2][3]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines a standard operating procedure for the safe disposal of this compound from a laboratory setting, based on general guidelines for pharmaceutical waste.
1. Segregation and Containerization:
-
Solid Waste: Place all solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing paper, into a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Use a compatible, leak-proof container for solutions containing this compound. Do not pour this compound solutions down the drain.[1]
-
Sharps: Any sharps, such as needles or scalpels, contaminated with this compound should be placed in a designated sharps container.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
3. Storage:
-
Store the waste container in a secure, designated area away from general laboratory traffic and incompatible materials.[4] The storage area should be cool, dry, and well-ventilated.
4. Disposal Request and Pickup:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste pickup request to your EHS office.[1]
-
EHS personnel will then arrange for the transportation of the waste to a licensed hazardous waste management facility for final disposal, typically via incineration.[1]
Quantitative Data for Pharmaceutical Waste Incineration
The following table summarizes recommended parameters for the high-temperature incineration of pharmaceutical waste, ensuring the complete destruction of the active pharmaceutical ingredient.
| Parameter | Recommended Value | Rationale |
| Primary Chamber Temperature | 800 - 900 °C | Ensures initial volatilization of the waste material.[1] |
| Secondary Chamber Temperature | 900 - 1200 °C | Guarantees complete combustion of volatile gases.[1] |
| Minimum Residence Time | 2 seconds | Ensures complete destruction of harmful components.[1] |
Experimental Protocols for Degradation of Similar Compounds
While specific experimental protocols for the degradation of this compound were not identified, research on the degradation of structurally similar compounds like sulfamethoxazole and trimethoprim can provide valuable insights. One such method is the Fenton and Fenton-like oxidation processes .
These advanced oxidation processes involve the use of iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which can effectively degrade recalcitrant organic pollutants like antibiotics. A study on the degradation of sulfamethoxazole and trimethoprim evaluated the efficiency of this method, assessing factors such as pH, and the concentrations of hydrogen peroxide, ferrous ions, and a supporting catalyst (Mn²⁺).[5] The optimal conditions for trimethoprim degradation in a conventional Fenton process were found to be a pH of 5, a hydrogen peroxide concentration of 4.41 mmol L⁻¹, a ferrous ion concentration of 0.81 mmol L⁻¹, and a reaction time of 90 minutes.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling of Brodimoprim in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Personal Protective Equipment (PPE), and Disposal of Brodimoprim.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for structurally similar compounds and general laboratory safety standards.[2][3][4][5][6]
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Minimum requirement for working with or around hazardous materials. Goggles are required for protection against liquid splashes.[2] A face shield should be worn in addition to safety glasses or goggles if there is a significant splash hazard.[2] |
| Hand Protection | Chemical-resistant gloves | Standard nitrile laboratory gloves should be worn.[4] If gloves are splashed or come in contact with this compound, they should be changed immediately.[4] |
| Body Protection | Laboratory coat | A fully buttoned lab coat with sleeves extending to the wrists must be worn.[4] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | If handling large quantities or if dust formation is likely, a NIOSH-approved respirator may be necessary. Use in a well-ventilated area is crucial.[3][7] |
| Foot Protection | Closed-toe shoes | Required for all personnel in a laboratory setting to protect against spills and falling objects.[5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
Handling Procedures:
-
Avoid contact with skin and eyes.[7]
-
Wash hands thoroughly after handling the compound.[7]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[3][7]
-
Store in a refrigerated environment as indicated by the supplier.[3]
-
Keep away from strong oxidizing agents and bases.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
Waste Segregation and Collection:
-
Segregate this compound waste from non-hazardous laboratory trash.
-
Collect solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a compatible, leak-proof container. Do not pour solutions down the drain.[8]
Container Labeling:
-
Clearly label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety department.
Storage of Waste:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.
Final Disposal:
-
Arrange for waste pickup through your institution's licensed hazardous waste management service. The preferred method of disposal for pharmaceutical waste is high-temperature incineration.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. fda.gov [fda.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
